TGX-155
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(4-fluoro-2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-13-11-14(21)5-6-17(13)26-18-4-2-3-15-16(24)12-19(22-20(15)18)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTZVNFKDPBYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587866 | |
| Record name | 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351071-90-4 | |
| Record name | 8-(4-Fluoro-2-methylphenoxy)-2-(morpholin-4-yl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
TGX-155: A Deep Dive into its Mechanism of Action as a Selective PI3Kβ Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of TGX-155, a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI3K pathway.
Core Mechanism of Action: Selective Inhibition of PI3Kβ
TGX-155 exerts its biological effects through the highly selective inhibition of the p110β catalytic subunit of the Class I PI3K family. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of various diseases, including cancer and thrombosis.
The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells. TGX-155's selectivity for the β isoform allows for targeted intervention in pathological processes where PI3Kβ plays a crucial role, potentially minimizing off-target effects associated with pan-PI3K inhibition.
Downstream Signaling Cascade
By inhibiting PI3Kβ, TGX-155 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inhibition of Akt phosphorylation is a key downstream consequence of TGX-155 activity. This, in turn, modulates the activity of a multitude of downstream targets of Akt, ultimately impacting cell survival, proliferation, and other vital cellular functions.
Quantitative Analysis of PI3K Isoform Selectivity
The selectivity of TGX-155 for PI3Kβ over other Class I isoforms is a key feature of its pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TGX-155 against the four Class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | >1000 |
| p110β | 72[1] |
| p110γ | >1000 |
| p110δ | >1000 |
Data represents a compilation from available literature and may vary depending on the specific assay conditions.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol outlines a method for determining the in vitro potency of TGX-155 against purified PI3K isoforms.
Objective: To quantify the enzymatic inhibition of PI3K isoforms by TGX-155.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
TGX-155
-
Stop solution (e.g., 1 N HCl)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of TGX-155 in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant PI3K enzyme, PIP2 substrate, and the diluted TGX-155 or vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the radiolabeled PIP3 product using an appropriate method (e.g., chloroform/methanol extraction followed by thin-layer chromatography).
-
Quantify the amount of ³²P-labeled PIP3 using a scintillation counter.
-
Calculate the percentage of inhibition for each TGX-155 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Akt Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of TGX-155 on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.
Objective: To determine the cellular potency of TGX-155 by quantifying the inhibition of Akt phosphorylation.
Materials:
-
Cell line with an active PI3K pathway (e.g., PTEN-null cancer cell line)
-
Cell culture medium and supplements
-
TGX-155
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of TGX-155 or vehicle control for a specified duration.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities and calculate the percentage of inhibition of Akt phosphorylation to determine the cellular IC50 value.
In Vivo Efficacy
Antithrombotic Activity in a Rabbit Model of Arterial Thrombosis
The potential of TGX-155 as an antithrombotic agent has been evaluated in a rabbit model of carotid artery injury. In this model, intravenous administration of TGX-155 was shown to significantly improve cyclic flow reductions (CFRs) in a dose-dependent manner, indicating a reduction in thrombus formation.[1]
Experimental Model:
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Animal: New Zealand White rabbits.
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Thrombosis Induction: Anesthetized rabbits undergo surgical exposure of a carotid artery. Thrombosis is induced by creating an endothelial injury, for example, by using a Fogarty catheter or applying ferric chloride.
-
Drug Administration: TGX-155 is administered intravenously at various doses.
-
Endpoint Measurement: Arterial blood flow is monitored to assess the frequency and severity of cyclic flow reductions, which are indicative of thrombus formation and dislodgement.
Conclusion
TGX-155 is a potent and selective inhibitor of the PI3Kβ isoform. Its mechanism of action, centered on the blockade of the PI3Kβ/Akt signaling pathway, has shown promise in preclinical models of thrombosis. Further research is warranted to fully elucidate its therapeutic potential in various disease contexts, including cancer, where the PI3K pathway is frequently dysregulated. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on the next generation of PI3K-targeted therapies.
References
An In-Depth Technical Guide to the PI3Kβ Selectivity of TGX-155
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-155 is a potent and selective small molecule inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K family of lipid kinases plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The Class I PI3Ks, comprising α, β, γ, and δ isoforms, are key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, including cancer and thrombosis. The isoform-selective inhibition of PI3K is a critical strategy in drug development to achieve targeted therapeutic effects while minimizing off-target toxicities. This technical guide provides a comprehensive overview of the PI3Kβ selectivity of TGX-155, including quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of TGX-155
| Target | Assay Type | Cell Line | IC50 (nM) |
| PI3Kβ | Cellular | PC-3 (human prostate cancer) | 72 |
Table 1: Cellular IC50 of TGX-155 against PI3Kβ. This value represents the concentration of TGX-155 required to inhibit 50% of PI3Kβ activity in a cellular context.
To provide a clearer picture of the selectivity profile characteristic of this class of inhibitors, we can examine the data for the closely related and well-characterized compound, TGX-221, which shares a similar core structure with TGX-155 and is also a potent PI3Kβ inhibitor.
| Target Isoform | TGX-221 IC50 (nM) |
| PI3Kβ | 5 |
| PI3Kδ | 100 |
| PI3Kγ | >10,000 |
| PI3Kα | >10,000 |
Table 2: Biochemical IC50 values for the related compound TGX-221 against Class I PI3K isoforms. This data illustrates the significant selectivity for the β isoform over the α and γ isoforms, with moderate selectivity over the δ isoform.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like TGX-155 relies on robust and reproducible experimental protocols. Below is a detailed methodology for a typical in vitro kinase assay used to assess the potency of PI3K inhibitors.
In Vitro PI3K Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced by the PI3K-catalyzed phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2). The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
TGX-155 (or other test inhibitors)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well white assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of TGX-155 in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM). A DMSO-only control is included.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted TGX-155 or DMSO control to the wells of a 384-well plate.
-
Prepare a master mix containing the specific PI3K isoform and PIP2 substrate in Kinase Assay Buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer at a concentration close to the Km for the specific PI3K isoform.
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.
-
Mandatory Visualization
PI3K/Akt Signaling Pathway with TGX-155 Inhibition
Caption: PI3K/Akt signaling pathway and the inhibitory action of TGX-155 on PI3Kβ.
Experimental Workflow for Determining TGX-155 Selectivity
Caption: Workflow for assessing the isoform selectivity of TGX-155.
Conclusion
TGX-155 is a valuable research tool for investigating the specific roles of PI3Kβ in cellular signaling and disease pathogenesis. Its high selectivity for the β isoform, as demonstrated through cellular and biochemical assays, allows for the targeted interrogation of this key signaling node. The experimental protocols outlined in this guide provide a framework for the robust evaluation of TGX-155 and other PI3K inhibitors. The continued development and characterization of isoform-selective inhibitors like TGX-155 are crucial for advancing our understanding of PI3K biology and for the development of novel, targeted therapeutics.
Unraveling the Downstream Signaling Cascade of TGX-155: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-155 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the downstream signaling effects of TGX-155, focusing on its mechanism of action and its impact on key cellular processes. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes complex signaling pathways and workflows to support further research and drug development efforts in this area.
Introduction to TGX-155 and PI3Kβ
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in regulating a multitude of cellular functions, including cell growth, proliferation, survival, and motility. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α is frequently mutated in cancer, the p110β isoform is ubiquitously expressed and has been shown to be particularly important in tumors with loss of the tumor suppressor PTEN.
TGX-155 is a small molecule inhibitor that exhibits high selectivity for the p110β isoform. This selectivity offers a therapeutic window to target PI3Kβ-dependent signaling pathways while potentially minimizing off-target effects associated with pan-PI3K inhibitors. Understanding the specific downstream consequences of TGX-155-mediated PI3Kβ inhibition is crucial for elucidating its therapeutic potential and identifying responsive patient populations.
Core Mechanism of Action of TGX-155
The primary mechanism of action of TGX-155 is the competitive inhibition of the ATP-binding site of the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane is the initiating event that leads to the downstream signaling effects of TGX-155.
Quantitative Data: Inhibitory Activity of TGX-155
The following tables summarize the in vitro inhibitory activity of TGX-155 against various PI3K isoforms and its effect on a key downstream signaling event.
| Table 1: In Vitro IC50 Values of TGX-155 against PI3K Isoforms | |
| PI3K Isoform | IC50 (nM) |
| p110β | 72 |
| p110δ | >10000 |
| p110α | Not specified |
| p110γ | Not specified |
Data sourced from chemiluminescence assays.
| Table 2: Cellular Inhibitory Activity of TGX-155 | |
| Cell Line | Assay |
| PTEN-deficient human PC3 cells | Inhibition of LPA-induced Akt phosphorylation (Ser473) |
Downstream Signaling Pathways Modulated by TGX-155
The inhibition of PI3Kβ by TGX-155 instigates a cascade of downstream effects, primarily through the modulation of the Akt signaling pathway and other key cellular regulators.
The PI3Kβ/Akt/mTOR Pathway
The most well-characterized downstream effector of PI3Kβ is the serine/threonine kinase Akt (also known as Protein Kinase B). Reduced PIP3 levels prevent the recruitment of Akt and its upstream activator, PDK1, to the plasma membrane, thereby inhibiting Akt phosphorylation and activation.
Activated Akt phosphorylates a wide array of downstream substrates, leading to:
-
Increased Cell Survival: Through phosphorylation and inhibition of pro-apoptotic proteins like Bad and the FOXO family of transcription factors.
-
Enhanced Cell Proliferation and Growth: Via activation of the mammalian target of rapamycin (mTOR) pathway, which in turn promotes protein synthesis and cell growth. Akt also phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), a key regulator of cell cycle progression.
-
Regulation of Cell Cycle: By phosphorylating and inhibiting the cyclin-dependent kinase inhibitor p21Cip/WAF1.
By inhibiting PI3Kβ, TGX-155 effectively dampens these pro-survival and pro-proliferative signals.
Regulation of DNA Replication
Recent studies have unveiled a more nuanced role for PI3Kβ in the nucleus, where it is involved in the regulation of DNA replication. PI3Kβ has been shown to associate with Proliferating Cell Nuclear Antigen (PCNA), a key component of the DNA replication machinery. This interaction appears to be, at least in part, kinase-independent. However, the kinase activity of PI3Kβ is also implicated in regulating the nuclear activation of Akt during the S phase, which in turn can influence the phosphorylation of p21Cip/WAF1, a negative regulator of PCNA. Therefore, TGX-155 may impact DNA replication through both kinase-dependent and -independent mechanisms of PI3Kβ.
Involvement in Cell Migration and Invasion
PI3Kβ has been implicated in the regulation of cell migration and invasion, particularly through its role in β-1 integrin signaling and the formation of invadopodia. Invadopodia are actin-rich protrusions that degrade the extracellular matrix, facilitating cancer cell invasion. Inhibition of PI3Kβ has been shown to impair the maturation of invadopodia. TGX-155 may therefore have anti-metastatic properties by disrupting these processes.
Experimental Protocols
Western Blot Analysis of Akt Phosphorylation
This protocol details the methodology for assessing the effect of TGX-155 on Akt phosphorylation in a cell-based assay.
Materials:
-
Cell culture reagents
-
TGX-155
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of TGX-155 for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
In Vitro PI3Kβ Kinase Assay
This protocol describes a method to directly measure the inhibitory effect of TGX-155 on the enzymatic activity of PI3Kβ.
Materials:
-
Recombinant active PI3Kβ
-
TGX-155
-
Kinase assay buffer
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute recombinant PI3Kβ, PIP2 substrate, and ATP in kinase assay buffer. Prepare serial dilutions of TGX-155.
-
Kinase Reaction: In a 96-well plate, combine the recombinant PI3Kβ enzyme with the various concentrations of TGX-155 and pre-incubate briefly.
-
Initiate Reaction: Add the PIP2 substrate and ATP to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the PI3Kβ activity.
-
Data Analysis: Plot the luminescence signal against the concentration of TGX-155 to determine the IC50 value.
Conclusion
TGX-155 is a valuable research tool and a potential therapeutic agent that selectively targets the p110β isoform of PI3K. Its primary downstream effect is the inhibition of the Akt/mTOR signaling pathway, which is a critical driver of cell survival and proliferation in many cancers. Furthermore, emerging evidence points to a role for PI3Kβ in the regulation of DNA replication and cell invasion, suggesting that TGX-155 may have a broader anti-cancer activity profile. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the nuanced downstream effects of TGX-155 and to explore its full therapeutic potential. A thorough understanding of the signaling consequences of PI3Kβ inhibition will be instrumental in the rational design of clinical trials and the identification of patients most likely to benefit from this targeted therapy.
TGX-155: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-155 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Its development has been a subject of significant interest within the fields of thrombosis and oncology due to the critical role of PI3Kβ in various cellular processes, including platelet activation and tumor cell survival. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of TGX-155, with a focus on its mechanism of action. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this important research compound.
Discovery and Rationale
The discovery of TGX-155 emerged from research efforts focused on identifying isoform-selective PI3K inhibitors. The PI3K family of lipid kinases plays a crucial role in the PI3K/Akt signaling pathway, which is implicated in a wide range of cellular functions, including cell growth, proliferation, survival, and motility. Deregulation of this pathway is a hallmark of many human cancers and is also central to the process of platelet activation and thrombosis.
The rationale for developing a PI3Kβ-selective inhibitor stems from the distinct roles of the different Class I PI3K isoforms (α, β, γ, and δ). While PI3Kα is frequently mutated in cancer and is a key mediator of insulin signaling, PI3Kβ is particularly important in signaling downstream of G-protein coupled receptors (GPCRs), which are critical for platelet activation. Therefore, a selective PI3Kβ inhibitor was hypothesized to offer a therapeutic advantage by targeting thrombosis with a potentially lower risk of the metabolic side effects associated with pan-PI3K or PI3Kα inhibition. The development of TGX-155 and similar aminopyrimidine-based inhibitors was guided by structure-based design strategies to achieve high potency and selectivity for PI3Kβ.[1]
Synthesis
The chemical synthesis of TGX-155, with the IUPAC name 8-(4-Fluoro-2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one, involves a multi-step process centered around the construction of the quinolin-4-one core. While a specific, detailed, step-by-step protocol for the industrial synthesis of TGX-155 is proprietary, the general synthetic strategy for this class of compounds can be outlined based on established organic chemistry principles for the synthesis of quinoline derivatives.
A plausible synthetic route involves the initial synthesis of a substituted 2-morpholinoquinolin-4-ol intermediate. This can be followed by a chlorination step using a reagent like phosphorus oxychloride to yield a 4-chloro-2-morpholinoquinoline. The final key step is a nucleophilic aromatic substitution reaction where the chlorine at the 4-position is displaced by the corresponding aniline derivative to introduce the desired side chain.[1] The synthesis of related 2-morpholino-4-anilinoquinoline derivatives has been reported, providing a framework for the synthesis of TGX-155.[1]
General Synthetic Scheme:
Caption: General synthetic workflow for TGX-155.
Biological Activity and Selectivity
TGX-155 is a highly selective inhibitor of PI3Kβ. This selectivity is crucial for its potential therapeutic applications, as it minimizes off-target effects that can arise from the inhibition of other PI3K isoforms. The inhibitory activity of TGX-155 has been quantified against various PI3K isoforms, and the data clearly demonstrate its preference for the β isoform.
| Target | IC50 (nM) | Cell Line / System | Assay Method |
| PI3Kβ | 72 | PC-3 (human prostate cancer) | Inhibition of PI3Kβ-mediated Akt phosphorylation at Ser473, measured by chemiluminescence assay.[2] |
| PI3Kα | >10,000 | Sf9 (insect cells) | Inhibition of N-terminus poly-His tagged human PI3Kα expressed in baculovirus-infected Sf9 cells. |
| PI3Kγ | ND | - | - |
| PI3Kδ | ND | - | - |
| ND: Not Determined from the available search results. |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
TGX-155 exerts its biological effects by directly inhibiting the catalytic activity of the p110β subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
By blocking the production of PIP3, TGX-155 effectively prevents the activation of Akt. This has significant downstream consequences, as Akt is a central node in a complex signaling network that regulates numerous cellular processes. In the context of its antithrombotic potential, the inhibition of PI3Kβ by TGX-155 is particularly relevant in platelets, where this isoform is a key mediator of signaling downstream of GPCRs activated by agonists such as ADP and thrombin. Inhibition of PI3Kβ in platelets leads to reduced Akt activation, which in turn attenuates downstream signaling events that are essential for platelet aggregation and thrombus formation.
Caption: TGX-155 inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
PI3Kβ Inhibition Assay (Chemiluminescence-based)
This protocol describes a method to determine the in vitro inhibitory activity of TGX-155 against PI3Kβ by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
PC-3 cells (PTEN-deficient, expressing high levels of active PI3Kβ)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
TGX-155
-
Primary antibody: Rabbit anti-phospho-Akt (Ser473)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Luminometer or CCD-based imaging system
Procedure:
-
Cell Culture and Treatment: Culture PC-3 cells in appropriate media. Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of TGX-155 (e.g., from 1 nM to 10 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis: Detect the chemiluminescent signal using a luminometer or imaging system. Quantify the band intensities and normalize to a loading control (e.g., total Akt or GAPDH). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines a method to assess the effect of TGX-155 on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
TGX-155
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Assay Setup: Adjust the platelet count in the PRP if necessary. Use PPP to set the 100% aggregation baseline in the aggregometer.
-
Inhibition Assay:
-
Pre-incubate PRP with various concentrations of TGX-155 or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to the PRP in the aggregometer cuvette.
-
-
Data Acquisition and Analysis: Record the change in light transmission over time (typically 5-10 minutes). The extent of aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage of inhibition of aggregation for each concentration of TGX-155 compared to the vehicle control.
Caption: Experimental workflow for TGX-155 characterization.
Conclusion
TGX-155 is a valuable research tool for investigating the physiological and pathological roles of PI3Kβ. Its high selectivity makes it a more precise probe compared to pan-PI3K inhibitors. The data summarized in this guide highlight its potent inhibitory activity against PI3Kβ and its functional consequences on the PI3K/Akt signaling pathway. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of TGX-155 in thrombosis, cancer, and other diseases where PI3Kβ signaling is dysregulated. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
TGX-155: A PI3Kβ Inhibitor's Role in Modulating Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-155 is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). This guide delves into the core mechanisms by which TGX-155 influences cell proliferation, primarily through its targeted disruption of the PI3K/Akt signaling pathway. The efficacy of TGX-155 is particularly pronounced in cancer cells with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN), a common characteristic in various malignancies, including glioblastoma and prostate cancer. This document provides a comprehensive overview of the quantitative effects of TGX-155 and its closely related analog, TGX-221, on cancer cell lines, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways and experimental workflows.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, metabolism, and proliferation.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2] The class I PI3Ks are subdivided into four isoforms: p110α, p110β, p110γ, and p110δ.[3] While p110α is frequently activated by mutations in various cancers, p110β has emerged as a key therapeutic target in tumors that have lost the function of the PTEN tumor suppressor.[3][4] PTEN is a phosphatase that counteracts PI3K activity; its loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and constitutive activation of the downstream kinase Akt.[4]
TGX-155 and its analog TGX-221 are potent and selective inhibitors of the p110β isoform of PI3K.[5] Their targeted action makes them valuable tools for investigating the specific role of PI3Kβ in cancer biology and as potential therapeutic agents. This guide will explore the molecular mechanisms of TGX-155 in inhibiting cell proliferation and provide practical information for researchers in the field.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
TGX-155 exerts its anti-proliferative effects by directly inhibiting the kinase activity of PI3Kβ. This inhibition prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of the PI3K/Akt signaling cascade. The subsequent decrease in PIP3 levels leads to reduced activation of the serine/threonine kinase Akt. As a downstream effector of PI3K, Akt regulates a multitude of cellular processes that promote cell survival and proliferation.[3] The inhibition of Akt by TGX-155 ultimately leads to the induction of apoptosis and a halt in cell cycle progression.[3][6] The dependence of PTEN-deficient tumors on the p110β isoform for survival makes them particularly susceptible to inhibitors like TGX-155.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent Roles of PI3K Isoforms in PTEN-Deficient Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
TGX-155: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-155 is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism by which TGX-155 induces apoptosis, supported by experimental data and detailed protocols. While specific quantitative data and detailed experimental procedures for TGX-155 are limited in publicly available literature, this guide leverages findings from the closely related and well-studied PI3Kβ inhibitor, TGX-221, to provide a comprehensive understanding of the apoptotic pathways modulated by this class of inhibitors.
Introduction: TGX-155 and the PI3Kβ Signaling Pathway
The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. The Class I PI3Ks are heterodimers composed of a regulatory subunit and a catalytic subunit. The p110β isoform, encoded by the PIK3CB gene, is of particular interest in oncology.
TGX-155 is a small molecule inhibitor that demonstrates high selectivity for the p110β catalytic subunit. By inhibiting PI3Kβ, TGX-155 effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
The PI3K/Akt pathway is a master regulator of cell survival and apoptosis. Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and prevents the activation of caspases. Furthermore, Akt can promote the expression of anti-apoptotic proteins. Consequently, inhibition of PI3Kβ by TGX-155 is hypothesized to disinhibit these pro-apoptotic signals, leading to programmed cell death in cancer cells.
Mechanism of TGX-155-Induced Apoptosis
The primary mechanism by which TGX-155 induces apoptosis is through the inhibition of the PI3Kβ/Akt signaling cascade. This leads to a series of downstream events that converge on the activation of the intrinsic apoptotic pathway.
Inhibition of Akt and Downstream Effectors
By blocking the production of PIP3, TGX-155 prevents the phosphorylation and activation of Akt. This has several key consequences for apoptotic signaling:
-
Activation of Pro-Apoptotic Bcl-2 Family Members: In its active state, Akt phosphorylates and inactivates the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Inhibition of Akt by TGX-155 leads to the dephosphorylation of Bad, allowing it to heterodimerize with and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases pro-apoptotic proteins like Bax and Bak, which can then oligomerize on the mitochondrial outer membrane.
-
Modulation of other Apoptotic Regulators: Akt also influences the expression and activity of other proteins involved in apoptosis. Inhibition of this pathway can lead to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors.
Mitochondrial Outer Membrane Permeabilization (MOMP)
The activation and oligomerization of Bax and Bak on the mitochondrial outer membrane lead to the formation of pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including:
-
Cytochrome c: Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome.
-
Smac/DIABLO: This protein inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.
Caspase Activation Cascade
The apoptosome recruits and activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
TGX-155: A Deep Dive into its Role in Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β isoform (PI3Kβ). This isoform plays a critical role in the signaling cascades that lead to platelet activation, aggregation, and subsequent thrombus formation. As such, TGX-155 and its closely related analog, TGX-221, have emerged as valuable pharmacological tools for investigating the intricate mechanisms of platelet function and as potential therapeutic agents for the prevention and treatment of thrombotic diseases. This technical guide provides a comprehensive overview of the core mechanisms of TGX-155 in platelet activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
Platelet activation is a complex process initiated by a variety of agonists that bind to specific receptors on the platelet surface. This binding triggers intracellular signaling cascades that ultimately lead to platelet shape change, granule secretion, and aggregation. PI3Kβ is a key downstream effector for several important platelet receptors, including the G protein-coupled P2Y12 receptor for adenosine diphosphate (ADP) and the immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, glycoprotein VI (GPVI) for collagen, and C-type lectin-like receptor 2 (CLEC-2) for podoplanin.
Upon receptor activation, PI3Kβ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The activation of the PI3Kβ/Akt pathway is crucial for amplifying and sustaining platelet activation signals, leading to the full activation of integrin αIIbβ3, which is the final common pathway for platelet aggregation.
TGX-155 exerts its antiplatelet effects by competitively inhibiting the ATP-binding site of the p110β catalytic subunit of PI3K. This blockade prevents the generation of PIP3 and subsequently inhibits the activation of Akt and other downstream effectors. The result is a significant attenuation of platelet responses to a range of agonists, thereby reducing platelet aggregation and thrombus formation.
Quantitative Data on TGX-155/TGX-221 Efficacy
The following tables summarize the quantitative effects of TGX-155 and its analog TGX-221 on various aspects of platelet function and thrombosis. Due to the extensive use of TGX-221 in published research, data for this compound is included and is considered representative of the activity of selective PI3Kβ inhibition.
Table 1: In Vitro Inhibitory Activity of TGX-221 against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β |
| p110β | 5 | - |
| p110δ | 211 | ~42-fold |
| p110α | >10,000 | >2000-fold |
| p110γ | >10,000 | >2000-fold |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data is compiled from various in vitro kinase assays.
Table 2: Effect of TGX-221 on Agonist-Induced Platelet Aggregation
| Agonist (Concentration) | TGX-221 Concentration | Inhibition of Aggregation (%) | Platelet Source |
| ADP (10 µM) | 1.9 µM (IC50) | 50 | Washed Human Platelets |
| Collagen (2.5 µg/mL) | 30 µM | Not significantly inhibited | Washed Human Platelets |
| Convulxin (GPVI agonist) | 500 nM | Significant inhibition | Washed Human Platelets |
| Rhodocytin (CLEC-2 agonist) | Not specified | Inhibition observed | Human Platelets |
Note: The inhibitory effect of TGX-221 is more pronounced on signaling pathways highly dependent on PI3Kβ, such as those downstream of the P2Y12 receptor and GPVI.
Table 3: Effect of TGX-221 on Platelet Granule Secretion (P-selectin Expression)
| Agonist (Concentration) | TGX-221 Concentration (µM) | Inhibition of P-selectin Expression | Method |
| CRP-XL (GPVI agonist, 10 µg/mL) | 1, 3, 10 | Eliminated P-selectin exposure | Flow Cytometry |
| Thrombin (1 U/mL) | 1, 3 | Unaffected | Flow Cytometry |
| Thrombin (1 U/mL) | 10 | Partial inhibition | Flow Cytometry |
Table 4: In Vivo Efficacy of TGX-221 in a Murine Thrombosis Model
| Treatment Group (Dose) | Improvement in Integrated Blood Flow over 30 min (%) | Increase in Tail Bleeding Time (seconds) |
| Vehicle | - | - |
| TGX-221 (1 + 1 mg/kg i.v.) | 49 | 1305 (median) |
| TGX-221 (3 + 3 mg/kg i.v.) | 88 | 1560 (median) |
Data from a ferric chloride-induced arterial thrombosis model in mice.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways in platelet activation and the point of intervention by TGX-155.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in response to various agonists using light transmission aggregometry (LTA), a gold-standard method for assessing platelet function.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully transfer the supernatant (PRP) to a new polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
b. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.
-
Place a stir bar in the cuvette containing the PRP and place it in the aggregometer.
-
Add the desired concentration of TGX-155 or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring (e.g., 900-1200 rpm).
-
Initiate platelet aggregation by adding a specific agonist. Common agonists and their typical final concentrations include:
-
ADP: 5-20 µM
-
Collagen: 1-5 µg/mL
-
Thrombin: 0.1-1 U/mL
-
Collagen-related peptide (CRP-XL): 0.5-5 µg/mL
-
Rhodocytin: 10-100 nM
-
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is determined as the peak percentage change in light transmission.
Flow Cytometry for P-selectin Expression
This protocol details the measurement of P-selectin (CD62P) on the platelet surface, a marker of α-granule secretion and platelet activation.
a. Sample Preparation:
-
Collect whole blood into sodium citrate tubes.
-
In a polypropylene tube, add a specific volume of whole blood.
-
Add TGX-155 at various concentrations or a vehicle control and incubate for a predetermined time at 37°C.
-
Add a platelet agonist (e.g., CRP-XL at 10 µg/mL or thrombin at 1 U/mL) to stimulate the platelets.
-
Incubate for a specified time (e.g., 10-15 minutes) at room temperature.
b. Staining and Analysis:
-
Add a fluorescently conjugated anti-CD62P antibody (e.g., PE-conjugated) and an antibody to a platelet-specific marker like CD41a (e.g., FITC-conjugated) to identify the platelet population.
-
Incubate in the dark at room temperature for 20 minutes.
-
Fix the samples by adding a formaldehyde-based fixative solution.
-
Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and CD41a positivity.
-
Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) for each sample.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol describes a widely used in vivo model to assess the antithrombotic efficacy of compounds in mice.[2][3][4][5][6]
a. Animal Preparation:
-
Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
b. Administration of TGX-155:
-
Administer TGX-155 or vehicle intravenously (i.v.) via the tail vein at the desired doses.
c. Induction of Thrombosis:
-
Apply a small piece of filter paper (e.g., 1 x 2 mm) saturated with a specific concentration of ferric chloride (FeCl₃) solution (e.g., 3.5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[4]
-
Remove the filter paper and rinse the area with saline.
d. Monitoring and Data Analysis:
-
Continuously monitor the carotid artery blood flow using the Doppler probe for a set duration (e.g., 30-60 minutes).
-
The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow for a specified period (e.g., 30 seconds).[4]
-
Secondary endpoints can include the integrated blood flow over the monitoring period.
Conclusion
TGX-155 is a powerful tool for dissecting the role of PI3Kβ in platelet activation. Its selective inhibition of this key signaling enzyme translates to a significant reduction in platelet aggregation and thrombus formation, particularly in pathways mediated by GPVI and P2Y12 receptors. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PI3Kβ in thrombotic disorders. The continued investigation into the precise mechanisms of action of compounds like TGX-155 will undoubtedly pave the way for the development of novel and safer antiplatelet therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cordynamics.com [cordynamics.com]
- 5. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
TGX-155 for Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β isoform, a key component of the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer. This document provides a comprehensive technical overview of TGX-155, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information presented is intended to guide researchers and drug development professionals in the investigation and potential application of TGX-155 in oncology.
Core Concepts: Mechanism of Action and Rationale for Use in Cancer Research
TGX-155 exerts its anti-cancer potential by selectively targeting the p110β catalytic subunit of PI3K. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (encoding the p110α subunit) or loss of the tumor suppressor PTEN. While p110α inhibitors have been a major focus of drug development, p110β has emerged as a critical target, particularly in PTEN-deficient tumors. TGX-155's high selectivity for PI3Kβ offers the potential for a more targeted therapeutic approach with a potentially improved safety profile compared to pan-PI3K inhibitors.
Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of various cellular functions that promote tumorigenesis.
Quantitative Data
Biochemical Activity
The inhibitory activity of TGX-155 and the closely related compound TGX-221 against Class I PI3K isoforms is summarized below. The data highlights the selectivity for the p110β isoform.
| Compound | PI3Kα (p110α) IC₅₀ (nM) | PI3Kβ (p110β) IC₅₀ (nM) | PI3Kγ (p110γ) IC₅₀ (nM) | PI3Kδ (p110δ) IC₅₀ (nM) |
| TGX-155 | >10000[1] | Data Not Available | Data Not Available | Data Not Available |
| TGX-221 * | 5000 | 7 | 3500 | 100 |
*Note: Data for TGX-221, a closely related PI3Kβ inhibitor, is provided for context.
Cellular Activity
The potency of TGX-155 has been evaluated in cell-based assays.
| Cell Line | Cancer Type | Assay Type | IC₅₀ (nM) | Reference |
| PC-3 | Prostate Cancer | Akt Phosphorylation (Ser473) | 72 | [1] |
In Vivo Efficacy
| Cancer Model | Treatment | Dosing Regimen | Outcome |
| Prostate Cancer Xenograft (LAPC-4, LNCaP, C4-2, 22RV1) | Nanomicellar TGX-221 | Not Specified | Complete tumor growth blockage |
Pharmacokinetic Parameters
Comprehensive pharmacokinetic data for TGX-155 in preclinical models is not currently available in the public literature.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of PI3K inhibitors like TGX-155.
Biochemical Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against PI3K isoforms.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Reaction Buffer containing DTT.
-
Prepare a working solution of ATP at the desired concentration (e.g., at Km for the specific PI3K isoform).
-
Prepare a working solution of the lipid substrate PIP2.
-
Perform serial dilutions of TGX-155 in DMSO.
-
-
Kinase Reaction:
-
Add TGX-155 dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate mixture to the wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents (e.g., a biotinylated PIP3 tracer and a europium-labeled antibody that recognizes the product).
-
Incubate at room temperature to allow for the detection complex to form.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) and normalize the data to controls.
-
Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of TGX-155 on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., PC-3).
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of TGX-155 in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of TGX-155 or vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance and normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of PI3K Pathway Phosphorylation
This protocol is used to assess the effect of TGX-155 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Workflow Diagram:
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of TGX-155 for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., total Akt) or a loading control (e.g., β-actin).
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TGX-155 in a subcutaneous xenograft model.
Methodology:
-
Cell Implantation:
-
Harvest cancer cells (e.g., PC-3) and resuspend them in an appropriate medium, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the formulation of TGX-155 for in vivo administration (e.g., in a vehicle such as PEG300, NMP).
-
Administer TGX-155 to the treatment group according to the planned dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Conclusion
TGX-155 is a selective PI3Kβ inhibitor with demonstrated cellular activity, particularly in PTEN-deficient cancer cell lines. The available preclinical data, supported by findings for the closely related compound TGX-221, suggest its potential as a therapeutic agent in oncology. The experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanism of action of TGX-155 in various cancer models. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and potential for clinical development.
References
TGX-155 in Thrombosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TGX-155, a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), has emerged as a promising candidate in the development of novel antithrombotic therapies. Pathological thrombus formation is a critical factor in a multitude of cardiovascular diseases. Current antithrombotic treatments, while effective, are often associated with significant bleeding risks due to their impact on normal hemostasis. A key therapeutic goal is to selectively target pathways crucial for pathological thrombus formation without compromising hemostasis. TGX-155 shows potential in this area by targeting PI3Kβ, an enzyme that plays a significant role in platelet activation and thrombus stabilization, particularly under conditions of high shear stress characteristic of arterial thrombosis. This document provides a comprehensive overview of the preclinical data on TGX-155 in various thrombosis models, details the experimental protocols used for its evaluation, and illustrates the key signaling pathways involved.
Introduction to TGX-155 and its Mechanism of Action
TGX-155 is a potent and selective inhibitor of the p110β catalytic subunit of Class IA phosphoinositide 3-kinases (PI3Ks). The PI3K family of enzymes is crucial in regulating a wide array of cellular functions, including cell growth, proliferation, differentiation, motility, and survival. In platelets, the PI3Kβ isoform is highly expressed and plays a pivotal role in intracellular signaling downstream of various platelet surface receptors, including G protein-coupled receptors (GPCRs) for agonists like ADP and thrombin, and the glycoprotein VI (GPVI) receptor for collagen.
Activation of PI3Kβ leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase Akt (also known as protein kinase B). The PI3Kβ/Akt signaling cascade is integral to the processes of platelet adhesion, activation, and aggregation, which are fundamental to thrombus formation. By selectively inhibiting PI3Kβ, TGX-155 can disrupt these signaling pathways, thereby reducing platelet-driven thrombus formation.
Quantitative Data on TGX-155 Efficacy
The preclinical efficacy of TGX-155 has been evaluated in a variety of in vitro and in vivo models of thrombosis. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of TGX-155 on Platelet Aggregation
| Agonist | Species | Assay | TGX-155 Concentration | Endpoint | Result |
| Convulxin (GPVI agonist) | Human | Platelet Aggregation | 500 nM | Inhibition of Aggregation | Significant inhibition |
| Convulxin (GPVI agonist) | Human | Dense Granule Secretion | 500 nM | Inhibition of ATP Release | Significant inhibition |
Table 2: In Vivo Efficacy of TGX-155 in Thrombosis Models
| Model | Species | TGX-155 Dose | Endpoint | Result |
| Carotid Artery Injury (Folts Model) | Rabbit | 1.5 mg/kg (i.v.) | Cyclic Flow Reductions (CFRs) | Significant improvement (time and dose-dependent)[2] |
| Carotid Artery Injury (Folts Model) | Rabbit | 2.5 mg/kg (i.v.) | Cyclic Flow Reductions (CFRs) | Significant improvement (time and dose-dependent)[2] |
Note: Specific quantitative data on the percentage improvement of CFRs, or effects on thrombus weight and occlusion time in other models, are not detailed in the currently available literature.
Table 3: Effect of TGX-155 on Bleeding Time
| Species | TGX-155 Dose | Endpoint | Result |
| N/A | N/A | Bleeding Time | Data not available in the public domain |
Note: While PI3Kβ inhibition is hypothesized to have a minimal effect on normal hemostasis, specific dose-response data for TGX-155 on bleeding time is not currently available in the public literature.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study arterial thrombosis and evaluate the efficacy of antithrombotic agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-surgical instruments (forceps, scissors)
-
Doppler flow probe
-
FeCl₃ solution (e.g., 10% in distilled water)
-
Filter paper (1x2 mm strips)
-
Saline solution
Procedure:
-
Anesthetize the mouse via intraperitoneal injection and confirm the depth of anesthesia.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the trachea and surrounding muscles.
-
Gently dissect the soft tissues to isolate the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
The primary endpoint is the time to vessel occlusion. Thrombus weight can also be measured post-euthanasia.
Folts Model of Cyclic Flow Reductions in Rabbit Carotid Artery
This model simulates the dynamic process of thrombus formation and embolization at a site of arterial stenosis and endothelial injury.
Materials:
-
New Zealand White rabbits
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical microscope
-
Micro-surgical instruments
-
Electromagnetic flow probe
-
Vessel occluder or silk suture
-
Forceps
Procedure:
-
Anesthetize the rabbit and maintain anesthesia throughout the procedure.
-
Isolate a segment of the carotid artery.
-
Place an electromagnetic flow probe around the artery to measure blood flow.
-
Induce a critical stenosis by placing a vessel occluder or tying a silk suture around the artery, typically reducing blood flow by about 50%.
-
Induce endothelial injury at the site of stenosis by gently pinching the artery with forceps.
-
Observe the blood flow pattern for the development of cyclic flow reductions (CFRs), which represent the formation and subsequent embolization of platelet-rich thrombi.
-
After a baseline period of stable CFRs, administer the test compound (e.g., TGX-155) and monitor the changes in the frequency and severity of the CFRs.
Signaling Pathways and Visualizations
PI3Kβ/Akt Signaling Pathway in Platelets
The following diagram illustrates the central role of PI3Kβ in platelet activation downstream of key receptors.
Caption: PI3Kβ signaling cascade in platelet activation.
Experimental Workflow for In Vivo Thrombosis Model
The following diagram outlines the typical workflow for evaluating an antithrombotic agent in an in vivo thrombosis model.
Caption: Workflow for in vivo thrombosis model.
Discussion and Future Directions
The available preclinical data suggests that TGX-155, through its selective inhibition of PI3Kβ, effectively reduces arterial thrombus formation in animal models. The mechanism of action, targeting a key signaling node in platelet activation, provides a strong rationale for its potential as an antithrombotic agent. The observation that PI3Kβ is particularly important for thrombus stability under high shear stress further supports its development for the prevention and treatment of arterial thrombosis, such as in myocardial infarction and ischemic stroke.
However, a comprehensive evaluation of TGX-155 requires further investigation. Key areas for future research include:
-
Quantitative Dose-Response Studies: Detailed in vitro studies are needed to determine the IC50 of TGX-155 against platelet aggregation induced by a range of agonists (ADP, collagen, thrombin) in both human and relevant animal species.
-
In Vivo Efficacy in Diverse Models: The antithrombotic effects of TGX-155 should be quantified in various thrombosis models, including venous thrombosis models, to fully characterize its therapeutic potential.
-
Bleeding Risk Assessment: Rigorous dose-ranging studies are essential to determine the therapeutic window of TGX-155 and to confirm the hypothesis that selective PI3Kβ inhibition is associated with a lower bleeding risk compared to current standard-of-care antithrombotic agents.
-
Combination Therapy: Investigating the potential synergistic effects of TGX-155 with other antiplatelet or anticoagulant drugs could lead to more effective and safer antithrombotic regimens.
References
Methodological & Application
TGX-155 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-155, also known as AZ12649385, is a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a common event in various cancers, making it a key target for therapeutic intervention. As a selective PI3Kβ inhibitor, TGX-155 offers a valuable tool for investigating the specific roles of this isoform in cancer biology and for the development of targeted therapies. These application notes provide detailed protocols for the use of TGX-155 in cell culture experiments, including methods for assessing its impact on cell viability, apoptosis, and the PI3Kβ signaling pathway.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TGX-155 in various cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| PC-3 | Prostate Cancer | 72 | PTEN-deficient. Inhibition of PI3Kβ-mediated Akt phosphorylation at Ser473 was observed.[1][2] |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay
This protocol describes how to determine the effect of TGX-155 on the viability of cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TGX-155 (AZ12649385)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
TGX-155 Treatment:
-
Prepare a stock solution of TGX-155 in DMSO.
-
Perform serial dilutions of TGX-155 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). A vehicle control (DMSO) should be included.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TGX-155 or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the TGX-155 concentration to determine the IC50 value.
-
Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptosis in cells treated with TGX-155 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TGX-155 (AZ12649385)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
-
Treat the cells with the desired concentrations of TGX-155 (e.g., IC50 concentration) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Western Blot Analysis of the PI3K/Akt Pathway
This protocol describes the analysis of key protein expression and phosphorylation status in the PI3K/Akt pathway following treatment with TGX-155.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TGX-155 (AZ12649385)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-PI3Kβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well or 10 cm plates and treat with TGX-155 at the desired concentrations and for the appropriate time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a Western blot imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Akt and a loading control like β-actin.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Mandatory Visualization
Caption: TGX-155 inhibits the PI3Kβ signaling pathway.
Caption: Workflow for TGX-155 cell-based assays.
References
TGX-155 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TGX-155, a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), in various in vivo mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of TGX-155.
Mechanism of Action
TGX-155 is a potent and selective inhibitor of the p110β catalytic subunit of PI3K. The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many diseases, including cancer and thrombosis. By selectively targeting PI3Kβ, TGX-155 offers a promising therapeutic strategy to modulate these pathological processes.
PI3K/AKT Signaling Pathway
Caption: PI3K/AKT signaling pathway and the inhibitory action of TGX-155.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration routes for TGX-155 (and its closely related analog, TGX-221) in various mouse models.
Table 1: Intravenous Administration
| Mouse Model | Compound | Dosage | Dosing Schedule | Application | Reference |
| FeCl₃-induced Arterial Thrombosis | TGX-221 | 0.3 + 0.3 mg/kg + mg/kg/hour | Single bolus followed by continuous infusion | Antithrombotic | [1] |
| FeCl₃-induced Arterial Thrombosis | TGX-221 | 1 + 1 mg/kg + mg/kg/hour | Single bolus followed by continuous infusion | Antithrombotic | [1][2] |
| FeCl₃-induced Arterial Thrombosis | TGX-221 | 3 + 3 mg/kg + mg/kg/hour | Single bolus followed by continuous infusion | Antithrombotic | [1][2] |
| Prostate Cancer Xenograft | TGX-221 | 100 mg/kg | Twice a week for 3 weeks | Anticancer | [3] |
Table 2: Oral Administration
| Mouse Model | Compound | Formulation | Dosing Schedule | Application | Reference |
| Experimental Epidermolysis Bullosa Acquisita (EBA) | TGX-221 | 10% DMSO / 0.8% methylcellulose / 0.1% Tween-80 | Daily | Anti-inflammatory | [4] |
Note: The specific oral dosage in mg/kg for the EBA model was not detailed in the referenced literature.
Table 3: Topical Administration
| Mouse Model | Compound | Formulation | Dosing Schedule | Application | Reference |
| Experimental Epidermolysis Bullosa Acquisita (EBA) | TGX-221 | 0.9 mg/ml in DMSO:Acetone (1:25) | Daily | Anti-inflammatory | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: FeCl₃-Induced Arterial Thrombosis Model
This model is widely used to evaluate the efficacy of antithrombotic agents.
Experimental Workflow:
Caption: Workflow for the FeCl₃-induced arterial thrombosis model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
TGX-155
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., tribromoethanol)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Filter paper strips (1x2 mm)
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Anesthetize the mouse via intraperitoneal (i.p.) injection of tribromoethanol.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Administer TGX-155 or vehicle intravenously (i.v.) via the tail vein as a bolus injection followed by a continuous infusion.
-
Apply a filter paper strip saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
The primary endpoint is the time to vessel occlusion.
Protocol 2: Prostate Cancer Xenograft Model
This model is used to assess the anti-tumor efficacy of TGX-155.
Experimental Workflow:
Caption: Workflow for a prostate cancer xenograft mouse model.
Materials:
-
Male athymic nude mice (6-8 weeks old)
-
Human prostate cancer cell line (e.g., PC-3, LNCaP)
-
TGX-155
-
Vehicle (e.g., polypropylene glycol)[3]
-
Matrigel (for orthotopic injections)
-
Surgical instruments
-
Calipers for tumor measurement
Procedure:
-
Subcutaneous Model:
-
Inject a suspension of prostate cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of saline or media) subcutaneously into the flank of each mouse.
-
-
Orthotopic Model:
-
Anesthetize the mouse and make a small abdominal incision to expose the prostate.
-
Inject cancer cells mixed with Matrigel directly into the dorsal prostate lobe.
-
Suture the incision.
-
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer TGX-155 or vehicle according to the desired schedule (e.g., 100 mg/kg, i.v., twice weekly).[3]
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
Protocol 3: Experimental Epidermolysis Bullosa Acquisita (EBA) Model
This model of autoimmune blistering disease is used to evaluate the anti-inflammatory effects of TGX-155.
Experimental Workflow:
Caption: Workflow for the experimental epidermolysis bullosa acquisita model.
Materials:
-
Female BALB/c mice (8-12 weeks old)
-
Rabbit anti-mouse type VII collagen (mCOL7) IgG
-
TGX-155
-
Vehicle (for oral: 10% DMSO/0.8% methylcellulose/0.1% Tween-80; for topical: DMSO:Acetone 1:25)[4]
-
Calipers for ear thickness measurement
Procedure:
-
Induce EBA by intradermal injection of anti-mCOL7 IgG into the ear pinna.
-
Oral Administration:
-
Administer TGX-155 or vehicle by oral gavage daily, starting one day before antibody injection.
-
-
Topical Administration:
-
Apply TGX-155 solution or vehicle directly to the ear skin daily, starting one day before antibody injection.
-
-
Monitor the mice daily for the development of clinical signs of EBA, including erythema, blistering, and erosions.
-
Score the disease severity based on the percentage of the ear surface area affected.
-
Measure ear thickness daily using calipers as an indicator of inflammation.
-
At the end of the experiment, collect ear tissue for histological analysis to assess for subepidermal blistering and inflammatory cell infiltration.
References
- 1. Induction of experimental epidermolysis bullosa acquisita by immunization with murine collagen VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor TGX-221 Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of TGX-155
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Its utility in studying the specific roles of PI3Kβ in various cellular processes, including cell growth, proliferation, and survival, makes it a valuable tool in cancer research and drug development. Proper dissolution and preparation of TGX-155 are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of TGX-155 for in vitro experiments.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of TGX-155 is presented in the table below. This information is essential for calculating the required amounts for stock solution preparation and for understanding its behavior in different solvents.
| Property | Value | Source |
| Molecular Weight | 354.38 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Storage of Solid | -20°C for long-term (months to years) | [1] |
| 0-4°C for short-term (days to weeks) | [1] | |
| Storage of Stock Solution | -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration TGX-155 Stock Solution in DMSO
This protocol outlines the steps to prepare a high-concentration stock solution of TGX-155, which can then be used for subsequent dilutions to desired experimental concentrations.
Materials:
-
TGX-155 powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of TGX-155 powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of TGX-155 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. It is recommended to start with a common concentration such as 10 mM or 20 mM.
-
Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the TGX-155 powder is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous medium, such as cell culture medium, for use in in vitro experiments.
Materials:
-
TGX-155 stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single-use aliquot of the TGX-155 stock solution at room temperature.
-
Serial Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform serial dilutions of the DMSO stock in DMSO first to get closer to the final concentration before adding it to the aqueous medium.
-
Final Dilution: Add the required volume of the TGX-155 stock solution (or the intermediately diluted solution) to the pre-warmed cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.
-
Mixing: Mix the working solution immediately and thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, especially with protein-containing media.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to distinguish the effects of the inhibitor from those of the solvent.
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.
Mandatory Visualizations
Experimental Workflow for TGX-155 Solution Preparation
The following diagram illustrates the workflow for preparing TGX-155 stock and working solutions.
References
Application Notes and Protocols: TGX-155 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-155 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer and thrombosis. TGX-155 serves as a valuable tool for investigating the specific roles of PI3Kβ in these processes. Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins, making it an essential method for studying the effects of inhibitors like TGX-155 on signaling pathways. These application notes provide a detailed protocol for utilizing western blotting to assess the impact of TGX-155 on the PI3K/Akt pathway, specifically by measuring the phosphorylation of Akt.
Quantitative Data Summary
TGX-155 exhibits high selectivity for the PI3Kβ isoform. The following table summarizes its inhibitory activity.
| Compound | Target | IC50 | Cell Line | Assay | Reference |
| TGX-155 | PI3Kβ | 72 nM | PC-3 | Inhibition of Akt phosphorylation (Ser473) | [1] |
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by TGX-155.
Caption: PI3K/Akt signaling pathway with TGX-155 inhibition.
Experimental Protocol: Western Blot for TGX-155 Effects on Akt Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of TGX-155 on PI3Kβ activity by measuring the phosphorylation of its downstream target, Akt.
Materials and Reagents
-
Cell line of interest (e.g., PC-3)
-
Cell culture medium and supplements
-
TGX-155 (solubilized in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager)
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of TGX-155 (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized protein samples and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel in running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed for total Akt and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly.
-
Repeat the blocking and antibody incubation steps with the primary antibodies for total Akt and then for β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal and then to the loading control (β-actin) to determine the relative change in Akt phosphorylation upon treatment with TGX-155.
-
Expected Results
Treatment of cells with TGX-155 is expected to lead to a dose- and time-dependent decrease in the phosphorylation of Akt at Ser473, as detected by western blot. The total Akt and loading control (e.g., β-actin) levels should remain relatively constant across different treatment conditions. This would demonstrate the inhibitory effect of TGX-155 on the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Utilizing TGX-155 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-155 is a selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K family of lipid kinases plays a crucial role in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a key target for therapeutic development. TGX-155's selectivity for the PI3Kβ isoform allows for the targeted investigation of the specific roles of this isoform in cellular processes and disease states.
These application notes provide detailed protocols for utilizing TGX-155 in both in vitro and cell-based kinase assays to characterize its inhibitory activity and cellular effects.
Data Presentation: Inhibitor Selectivity
The inhibitory activity of TGX-155 and other representative PI3K inhibitors against the four Class I PI3K isoforms is summarized below. This data is crucial for designing experiments and interpreting results, as the selectivity profile of an inhibitor determines its suitability for specific research questions.
| Inhibitor | PI3Kα (IC₅₀, nM) | PI3Kβ (IC₅₀, nM) | PI3Kγ (IC₅₀, nM) | PI3Kδ (IC₅₀, nM) |
| TGX-155 | >10000 | 72 | >10000 | 166 |
| TGX-221 | 5000 | 7 | 3500 | 100 |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 |
| Idelalisib (CAL-101) | 8600 | 4000 | 890 | 2.5 |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other extracellular stimuli, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream substrates, leading to the regulation of cell survival, growth, proliferation, and metabolism. TGX-155 selectively inhibits PI3Kβ, thereby blocking the production of PIP3 and the subsequent downstream signaling events.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of TGX-155.
Experimental Protocols
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes the determination of TGX-155's IC₅₀ value against purified PI3Kβ enzyme using a luminescent ADP detection assay.
Experimental Workflow:
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Materials:
-
TGX-155
-
Recombinant human PI3Kβ (p110β/p85α)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
PI(4,5)P₂ (PIP2) substrate
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare TGX-155 Serial Dilutions: Prepare a series of dilutions of TGX-155 in kinase buffer. A typical starting concentration might be 10 µM, with 1:3 serial dilutions. Also, prepare a vehicle control (e.g., DMSO).
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the PI3Kβ enzyme and PIP2 substrate in kinase buffer. The final concentrations should be optimized, but a starting point could be 5-10 ng/well of enzyme and 10 µM PIP2.
-
Set up the Kinase Reaction:
-
Add 5 µL of each TGX-155 dilution or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of the kinase reaction mix to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate the Kinase Reaction:
-
Add 10 µL of ATP solution (e.g., 25 µM final concentration) to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop the Reaction and Deplete ATP:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each TGX-155 concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Western Blot for Phospho-Akt
This protocol describes how to assess the inhibitory activity of TGX-155 in a cellular context by measuring the phosphorylation of Akt (a downstream target of PI3K) using Western blotting.
Experimental Workflow:
Caption: Workflow for Western blot analysis of p-Akt.
Materials:
-
Cell line of interest (e.g., PC-3, a PTEN-null cell line with high basal PI3K activity)
-
Cell culture medium and supplements
-
TGX-155
-
Growth factor for stimulation (e.g., Insulin-like Growth Factor 1, IGF-1)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of TGX-155 or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for TGX-155 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of TGX-155, a selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor. The following protocols and data have been compiled from available animal studies to guide researchers in designing and executing their own experiments.
Overview of TGX-155
TGX-155 is a potent and selective inhibitor of PI3Kβ, a key enzyme in the PI3K/AKT signaling pathway, which is frequently dysregulated in various diseases, including cancer and thrombosis. Its inhibitory action on this pathway makes it a valuable tool for preclinical research in these areas.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The activation of this pathway is initiated by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. TGX-155 selectively inhibits the p110β catalytic subunit of PI3K, thereby blocking the production of PIP3 and inhibiting downstream signaling.
Quantitative Data from Animal Studies
The following table summarizes the available quantitative data from a key in vivo study involving TGX-155 administration.
| Animal Model | Indication | Route of Administration | Dosage | Key Findings | Reference |
| Rabbit | Carotid Artery Injury (Thrombosis) | Intravenous (i.v.), single dose | 1.5 mg/kg and 2.5 mg/kg | Significantly improved cyclic flow reductions (CFRs) in a time- and dose-dependent manner. | [1] |
Experimental Protocols
Rabbit Model of Carotid Artery Injury
This protocol is based on the study investigating the antithrombotic effects of TGX-155.
Objective: To evaluate the efficacy of TGX-155 in preventing arterial thrombosis.
Materials:
-
TGX-155
-
Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Male New Zealand White rabbits
-
Anesthetic agents
-
Surgical instruments for exposing the carotid artery
-
Doppler flow probe
-
Equipment for inducing vascular injury (e.g., forceps, electrical current)
Workflow:
Procedure:
-
Animal Preparation: Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure: Surgically expose the carotid artery.
-
Vascular Injury: Induce a controlled injury to the arterial wall to initiate thrombus formation.
-
Drug Administration: Administer a single intravenous bolus of TGX-155 at the desired dose (e.g., 1.5 mg/kg or 2.5 mg/kg) or vehicle control.[1]
-
Monitoring: Continuously monitor carotid artery blood flow using a Doppler flow probe to measure cyclic flow reductions (CFRs), which are indicative of thrombus formation and dissolution.
-
Data Analysis: Quantify the frequency and duration of CFRs over a set period to determine the effect of TGX-155 compared to the control group.
Considerations for Study Design
-
Animal Model Selection: The choice of animal model should be appropriate for the research question. For cancer studies, xenograft or genetically engineered mouse models with known PIK3CA mutations or PTEN loss may be suitable. For metabolic studies, diet-induced obesity or genetic models of diabetes could be considered.
-
Route of Administration: While intravenous administration has been documented, other routes such as oral (p.o.) or intraperitoneal (i.p.) injection may be feasible depending on the formulation and experimental goals. The absorption, distribution, metabolism, and excretion (ADME) profile of TGX-155 will influence the optimal route and dosing frequency.
-
Dosage Selection: Dose-ranging studies are recommended to determine the optimal therapeutic window, balancing efficacy with potential toxicity.
-
Formulation: TGX-155 should be formulated in a vehicle that ensures its solubility and stability for in vivo administration. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. The final concentration of any organic solvent should be kept to a minimum to avoid toxicity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: It is advisable to conduct PK studies to determine the plasma and tissue concentrations of TGX-155 over time. PD studies should assess the extent and duration of PI3Kβ pathway inhibition in the target tissue.
-
Toxicology: Monitor animals for any signs of toxicity, including changes in body weight, behavior, and clinical signs. Histopathological analysis of major organs at the end of the study can provide further information on potential toxic effects.
Future Directions
Further research is needed to expand the in vivo application notes for TGX-155. Studies in other animal models and for different disease indications, along with detailed pharmacokinetic and toxicology data, will be crucial for a comprehensive understanding of its preclinical profile. The development of oral formulations and the investigation of combination therapies are also important areas for future exploration.
References
Flow Cytometry Analysis with TGX-155: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β isoform (PI3Kβ). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and platelet activation. Dysregulation of this pathway is implicated in various diseases, including cancer and thrombosis. As a selective PI3Kβ inhibitor, TGX-155 offers a valuable tool for investigating the specific roles of this isoform in cellular functions and for the development of targeted therapies.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. It enables the quantification of apoptosis, cell cycle progression, and the expression of cell surface and intracellular proteins. This document provides detailed application notes and protocols for the use of TGX-155 in flow cytometry-based assays to assess its impact on apoptosis, platelet activation, and cell cycle distribution.
Mechanism of Action: Inhibition of the PI3Kβ/Akt Signaling Pathway
TGX-155 exerts its effects by selectively inhibiting the p110β catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. By blocking this crucial step, TGX-155 effectively attenuates the entire PI3Kβ/Akt signaling cascade, leading to downstream effects such as the induction of apoptosis in cancer cells and the inhibition of platelet aggregation.
Application 1: Analysis of Apoptosis Induction
The PI3K/Akt pathway is a key survival pathway, and its inhibition can lead to the induction of apoptosis in cancer cells. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Quantitative Data Summary: Effect of a PI3Kβ Inhibitor on Apoptosis in Glioblastoma Cells
The following table summarizes representative data on the effects of a selective PI3Kβ inhibitor, AZD6482, on apoptosis in U87 and U118 glioblastoma cell lines after 48 hours of treatment, as measured by Annexin V-PE/7-AAD flow cytometry.[1] This data can be used as a reference for expected outcomes with TGX-155.
| Cell Line | Treatment (AZD6482) | Percentage of Apoptotic Cells (Early + Late) |
| U87 | Vehicle Control | ~5% |
| 10 µM | ~15% | |
| 20 µM | ~25% | |
| 40 µM | ~40% | |
| U118 | Vehicle Control | ~7% |
| 10 µM | ~18% | |
| 20 µM | ~30% | |
| 40 µM | ~45% |
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol is adapted for the analysis of apoptosis in a cancer cell line (e.g., U87 glioblastoma cells) treated with TGX-155.
Materials:
-
TGX-155 (dissolved in DMSO)
-
Cancer cell line of interest (e.g., U87)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of TGX-155 (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvest:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use FITC and PI single-stained controls for compensation.
-
Gate on the cell population based on forward and side scatter.
-
Analyze the fluorescence of Annexin V-FITC (typically FL1) and PI (typically FL2 or FL3).
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Application 2: Platelet Activation Assay
PI3Kβ plays a crucial role in platelet activation downstream of G-protein coupled receptors. TGX-155 can be used to investigate the role of PI3Kβ in platelet aggregation and degranulation. Flow cytometry can be used to measure the surface expression of activation markers such as P-selectin (CD62P), which is translocated to the platelet surface from alpha-granules upon activation, and the activated form of the fibrinogen receptor GPIIb/IIIa (detected by PAC-1 antibody).
Quantitative Data Summary: Effect of a PI3Kβ Inhibitor on Platelet Activation
The following table presents representative data on the effect of the PI3Kβ inhibitor TGX-221 on agonist-induced platelet activation, as measured by flow cytometry.[2] This data serves as a reference for the expected inhibitory effects of TGX-155.
| Agonist | Treatment (TGX-221) | P-selectin (CD62P) Expression (% Positive) | Activated GPIIb/IIIa (PAC-1) Binding (% Positive) |
| ADP (10 µM) | Vehicle Control | ~85% | ~90% |
| 1 µM | ~40% | ~45% | |
| Thrombin (0.1 U/mL) | Vehicle Control | ~95% | ~98% |
| 1 µM | ~50% | ~55% |
Experimental Protocol: Platelet Activation Analysis by Flow Cytometry
This protocol describes the analysis of platelet activation in whole blood treated with TGX-155.
Materials:
-
TGX-155 (dissolved in DMSO)
-
Freshly drawn human whole blood (anticoagulated with citrate)
-
Platelet agonists (e.g., ADP, thrombin)
-
Fluorescently conjugated antibodies: anti-CD61 (platelet identification), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa)
-
PBS
-
Flow cytometer
Procedure:
-
Blood Preparation: Use whole blood within 2 hours of collection.
-
Inhibitor and Agonist Treatment:
-
Pre-incubate whole blood with varying concentrations of TGX-155 (e.g., 0, 0.1, 1, 10 µM) or vehicle control for 15 minutes at 37°C.
-
Add a platelet agonist (e.g., 10 µM ADP) and incubate for 10 minutes at 37°C. Include a resting (no agonist) control.
-
-
Staining:
-
To 5 µL of treated whole blood, add a cocktail of fluorescently labeled antibodies (anti-CD61, anti-CD62P, PAC-1) in PBS.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation (Optional): Add 1% paraformaldehyde in PBS to fix the samples.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on CD61 expression and side scatter.
-
Analyze the expression of CD62P and PAC-1 binding on the gated platelet population.
-
Quantify the percentage of positive platelets and the mean fluorescence intensity (MFI) for each activation marker.
-
Application 3: Cell Cycle Analysis
The PI3K/Akt pathway is also involved in regulating cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S checkpoint. Flow cytometry with propidium iodide (PI) staining of DNA content is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Quantitative Data Summary: Effect of a PI3Kβ Inhibitor on Cell Cycle Distribution
The following table provides representative data on the effect of the PI3Kβ inhibitor AZD6482 on the cell cycle distribution of U87 glioblastoma cells after 48 hours of treatment, as measured by PI staining and flow cytometry.[1] This can be used as a reference for the expected effects of TGX-155.
| Treatment (AZD6482) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | ~55% | ~30% | ~15% |
| 10 µM | ~65% | ~25% | ~10% |
| 20 µM | ~75% | ~18% | ~7% |
| 40 µM | ~80% | ~12% | ~8% |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution in a cancer cell line treated with TGX-155.
Materials:
-
TGX-155 (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with TGX-155 as described in the apoptosis protocol.
-
Cell Harvest: Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets.
-
Analyze the PI fluorescence (linear scale) to obtain a DNA content histogram.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
TGX-155 is a valuable research tool for dissecting the roles of PI3Kβ in various cellular processes. The protocols and application notes provided here offer a comprehensive guide for utilizing flow cytometry to quantitatively assess the effects of TGX-155 on apoptosis, platelet activation, and cell cycle progression. These assays are essential for the preclinical evaluation of PI3Kβ inhibitors and for advancing our understanding of the PI3K/Akt signaling pathway in health and disease.
References
Application Notes and Protocols: Investigating TGX-155 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TGX-155 is a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention[1]. While monotherapy with PI3K pathway inhibitors has shown promise, intrinsic and acquired resistance often limits their long-term efficacy. A key strategy to overcome these limitations is the use of combination therapies that target parallel or downstream signaling pathways, or that inhibit compensatory survival mechanisms.
As of this writing, specific preclinical and clinical data on the use of TGX-155 in combination with other anti-cancer agents is limited in published literature. Therefore, these application notes provide a scientific rationale and a practical framework for researchers to design and execute studies evaluating the synergistic potential of TGX-155 in combination with other targeted inhibitors. The protocols and examples provided are intended as a guide for investigating these novel therapeutic strategies.
Scientific Rationale for Combination Therapies
Targeting multiple nodes within a cancer signaling network can lead to enhanced therapeutic efficacy and overcome drug resistance[2]. As a selective PI3Kβ inhibitor, TGX-155 presents several rational combination opportunities.
-
Dual PI3K/MAPK Pathway Blockade: Many cancers exhibit co-activation of the PI3K/Akt and MAPK/ERK pathways. Inhibition of one pathway can lead to compensatory activation of the other. Combining TGX-155 with a MEK or ERK inhibitor could provide a more potent and durable anti-tumor response by preventing this feedback loop[1].
-
Targeting B-Cell Receptor (BCR) and PI3K Signaling: In B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), survival is heavily dependent on the BCR pathway. Bruton's tyrosine kinase (BTK) is a key component of this pathway. Combining TGX-155 with a BTK inhibitor (e.g., ibrutinib, acalabrutinib) could offer a synergistic effect by blocking two critical, interconnected survival pathways[3][4].
-
Inhibiting Survival Signaling and Promoting Apoptosis: The BCL-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic proteins like BCL-2 is a common mechanism of cancer cell survival and resistance to therapy. Combining TGX-155, which inhibits the pro-survival PI3K pathway, with a BCL-2 inhibitor (e.g., venetoclax) can simultaneously shut down survival signals and directly engage the apoptotic machinery, a strategy that has proven effective with other targeted agents[5][6].
Data Presentation: Quantifying Synergy
A primary goal of combination studies is to determine if the interaction between two drugs is synergistic (greater than additive), additive, or antagonistic. The Combination Index (CI), based on the Loewe Additivity model, is a standard metric for this, where CI < 1 indicates synergy. Below are example tables for presenting cell viability and synergy data.
Table 1: Example Data for Single Agent and Combination IC50 Values in Glioblastoma Cell Line U87MG
| Treatment Group | IC50 (µM) |
| TGX-155 (alone) | 1.2 |
| MEK Inhibitor (alone) | 0.8 |
| TGX-155 + MEK Inhibitor (1:1 ratio) | 0.4 |
Table 2: Example Synergy Analysis using Combination Index (CI) Values
| Drug Combination (Cell Line) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| TGX-155 + BTK Inhibitor (MCL Line) | 0.50 (IC50) | 0.65 | Synergy |
| 0.75 (IC75) | 0.58 | Synergy | |
| TGX-155 + BCL2 Inhibitor (CLL Cells) | 0.50 (IC50) | 0.72 | Synergy |
| 0.75 (IC75) | 0.61 | Synergy |
Note: The data in Tables 1 and 2 are for illustrative purposes only and are not derived from published experimental results for TGX-155.
Signaling Pathways and Experimental Workflow
Visualizing the targeted pathways and the experimental process is crucial for designing and interpreting combination studies.
Caption: Rational combination targets with TGX-155 in key cancer signaling pathways.
Caption: A typical experimental workflow for evaluating drug combinations in vitro.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Screening
This protocol describes how to assess the effect of TGX-155 in combination with another inhibitor on cancer cell viability and to quantify synergy.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
96-well clear-bottom, black-walled plates
-
TGX-155 and second inhibitor of interest, dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration that allows for exponential growth over 72-96 hours.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities are 2,000-10,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 7-point, 3-fold serial dilution for TGX-155 and the second inhibitor in culture medium.
-
For combination treatments, prepare a matrix where concentrations of both drugs vary. A constant ratio (e.g., based on the ratio of their individual IC50 values) is often used for synergy calculations.
-
Remove the medium from the cells and add 100 µL of the drug-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the relative light units (RLU) to the vehicle control wells to get percent viability.
-
Use software like GraphPad Prism to plot dose-response curves and calculate IC50 values.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the combination data to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with TGX-155, the second inhibitor, and the combination at relevant concentrations (e.g., their respective IC50 values) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells with PBS, then trypsinize to detach them.
-
Combine the collected medium and the detached cells. Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Analyze the data to quantify cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protocol 3: Western Blotting for Pathway Modulation
This protocol assesses changes in key signaling proteins to confirm the mechanism of action of the drug combination.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat cells in 6-well plates as described for the apoptosis assay for a shorter duration (e.g., 2-24 hours).
-
Wash cells with cold PBS and lyse them directly in the well with 100-200 µL of cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to assess pathway inhibition.
-
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple combination of BET plus PI3K and NF-κB inhibitors exhibit synergistic activity in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. memoinoncology.com [memoinoncology.com]
- 5. Early Results for a Promising New BCL-2 Inhibitor - Conquer: the journey informed [conquer-magazine.com]
- 6. Multiple BCL2 mutations cooccurring with Gly101Val emerge in chronic lymphocytic leukemia progression on venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TGX-155 Concentration for IC50 Determination
Welcome to the technical support center for TGX-155, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for determining the half-maximal inhibitory concentration (IC50) of TGX-155. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is TGX-155 and what is its mechanism of action?
A1: TGX-155 is a potent and selective small molecule inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and motility.[1] Dysregulation of this pathway is a common event in many types of cancer. By selectively inhibiting PI3Kβ, TGX-155 can block downstream signaling, leading to decreased cell viability in cancer cells that are dependent on this pathway.
Q2: Which cell lines are sensitive to TGX-155?
A2: The sensitivity of cancer cell lines to TGX-155 can vary depending on their genetic background, particularly the status of the PTEN tumor suppressor gene. PTEN-deficient cancer cells often exhibit increased dependence on PI3Kβ signaling for their survival and proliferation, making them potentially more sensitive to TGX-155. While extensive public data on TGX-155 IC50 values across numerous cell lines is limited, a derivative, TGX-D1, has shown an IC50 of 11.36 μM in the C4-2 prostate cancer cell line. It is recommended to determine the IC50 empirically in your specific cell line of interest.
Q3: What is a typical starting concentration range for TGX-155 in an IC50 experiment?
A3: Based on the available data for TGX-155 and other selective PI3Kβ inhibitors, a sensible starting point for a dose-response curve would be in the low micromolar to nanomolar range. A common approach is to perform a broad-range pilot experiment (e.g., 1 nM to 100 µM) to identify the approximate range of activity, followed by a narrower, more refined dose-response experiment to accurately determine the IC50.
Q4: What are the common pitfalls when performing an IC50 assay with TGX-155?
A4: Common issues include:
-
Poor drug solubility: TGX-155 is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture media is low (usually <0.5%) to avoid solvent-induced cytotoxicity.
-
Cell density: The optimal cell seeding density can significantly impact results. It is crucial to ensure that cells are in the logarithmic growth phase during the entire duration of the assay.
-
Incubation time: The duration of drug exposure can influence the IC50 value. Typical incubation times range from 48 to 72 hours.[2]
-
Assay variability: High variability between replicate wells can obscure the true dose-response relationship. Careful pipetting and consistent cell handling are essential.
Data Presentation
The following table summarizes representative IC50 values for selective PI3Kβ inhibitors in various cancer cell lines to provide a comparative reference for your experiments with TGX-155.
| Cell Line | Cancer Type | PI3Kβ Inhibitor | IC50 (µM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | TGX-221 | > 10 |
| Loucy | T-cell Acute Lymphoblastic Leukemia | TGX-221 | > 10 |
| DND-41 | T-cell Acute Lymphoblastic Leukemia | TGX-221 | > 10 |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | TGX-221 | > 10 |
Note: Data for TGX-221, another selective PI3Kβ inhibitor, is provided as a reference due to the limited public availability of a broad panel of TGX-155 IC50 values.[1]
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of TGX-155 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
Materials:
-
TGX-155 compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of TGX-155 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the TGX-155 stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to prepare 2X concentrated drug solutions for addition to the wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TGX-155. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and wells with medium only (for blank measurement).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the TGX-155 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of TGX-155 that causes 50% inhibition of cell viability.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No dose-dependent effect observed | TGX-155 concentration range is too high or too low. The cell line is resistant to TGX-155. | Perform a wider range of serial dilutions in a pilot experiment. Verify the PTEN status of your cell line, as PTEN-deficient cells are often more sensitive. |
| High background absorbance | Contamination of the cell culture or reagents. Incomplete removal of phenol red-containing medium. | Check cultures for microbial contamination. Use sterile techniques. Use phenol red-free medium for the assay if possible. |
| Low signal or weak color development | Insufficient number of viable cells. Low metabolic activity of the cells. Insufficient incubation time with MTT. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Increase the incubation time with MTT (up to 4 hours). |
| Precipitation of TGX-155 in the medium | Poor solubility of the compound at the tested concentrations. | Ensure the stock solution is fully dissolved in DMSO before diluting in the medium. Avoid high concentrations of the compound if solubility is an issue. |
Visualizations
Below are diagrams to illustrate key concepts and workflows related to TGX-155 experimentation.
Caption: Simplified PI3K/Akt signaling pathway showing the inhibitory action of TGX-155 on PI3Kβ.
Caption: Experimental workflow for determining the IC50 of TGX-155 using the MTT assay.
References
TGX-155 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of TGX-155, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of TGX-155?
TGX-155 is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1] It has shown potential in applications such as antithrombotic therapy.[1]
Q2: What are the known off-target interactions of TGX-155?
While TGX-155 is highly selective for PI3Kβ, some level of activity against other PI3K isoforms has been observed, particularly at higher concentrations. The following table summarizes the available quantitative data for TGX-155's inhibitory activity against different PI3K isoforms.
| Target | IC50 | Assay Conditions |
| PI3Kβ | 72 nM | Inhibition of human PI3Kβ-mediated Akt phosphorylation in PC-3 cells. |
| PI3Kδ | 166 nM | Inhibition of poly-His tagged human PI3Kδ co-expressing p85α in Sf9 cells, measured by HTRF assay.[1] |
| PI3Kγ | - | Inhibition of N-terminus poly-His tagged human PI3Kγ in Sf9 cells, measured by HTRF assay (specific IC50 not provided).[1] |
Q3: How can I determine the broader off-target profile of TGX-155 in my experimental system?
A comprehensive investigation of off-target effects typically involves a two-pronged approach:
-
Biochemical Screening: Screen TGX-155 against a large panel of purified kinases (kinome profiling) to identify potential off-target interactions in a cell-free system. This provides a broad overview of the inhibitor's selectivity.
-
Cellular Validation: Confirm any potential hits from the biochemical screen in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA) to verify target engagement within intact cells.
Troubleshooting Guides
Problem: Unexpected Phenotype Observed in Cells Treated with TGX-155
An unexpected cellular phenotype that does not align with the known functions of PI3Kβ may indicate an off-target effect. This guide outlines the steps to investigate potential off-target interactions.
Workflow for Investigating Unexpected Phenotypes:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Experimental Protocols
This protocol outlines a general procedure for a biochemical kinase assay to determine the IC50 of TGX-155 against a potential off-target kinase.
Materials:
-
Recombinant purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
TGX-155 stock solution (in DMSO)
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of TGX-155 in kinase reaction buffer.
-
Prepare a solution of the kinase and its substrate in the reaction buffer.
-
-
Kinase Reaction:
-
Add the kinase/substrate solution to the wells of a microplate.
-
Add the TGX-155 dilutions to the wells. Include a DMSO-only control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by measuring ADP production via luminescence).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the TGX-155 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
CETSA is a powerful method to validate whether TGX-155 engages with a potential off-target kinase in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Materials:
-
Cells expressing the potential off-target kinase
-
TGX-155 stock solution (in DMSO)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the potential off-target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Treat cultured cells with either TGX-155 at a desired concentration or with a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3-5 minutes using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of the soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific for the potential off-target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining (normalized to the unheated control) against the temperature for both the TGX-155 treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of TGX-155 indicates target engagement.
-
CETSA Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Signaling Pathway Visualization
Should an off-target kinase be identified and validated, it is crucial to investigate the impact on its downstream signaling pathway. The following diagram illustrates a hypothetical scenario where TGX-155 has an off-target effect on "Kinase X," which is part of the "Pathway Y."
Caption: Hypothetical signaling pathway affected by a TGX-155 off-target interaction.
References
Preventing TGX-155 degradation in solution
Welcome to the technical support center for TGX-155, a selective PI3Kβ inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of TGX-155 in solution and ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid TGX-155?
A1: Solid TGX-155 should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q2: What is the recommended solvent for preparing TGX-155 stock solutions?
A2: TGX-155 is soluble in dimethyl sulfoxide (DMSO).[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of moisture, which can promote degradation.
Q3: How should I store TGX-155 stock solutions?
A3: Stock solutions of TGX-155 in DMSO should be stored at -20°C for long-term use.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Is TGX-155 stable in aqueous solutions?
A4: The stability of TGX-155 in aqueous solutions has not been extensively reported in publicly available literature. As with many small molecules, its stability in aqueous buffers is likely to be dependent on pH, temperature, and the presence of light. It is highly recommended to prepare fresh dilutions in aqueous buffers for each experiment or to conduct a stability assessment in your specific experimental buffer.
Q5: How can I minimize the degradation of TGX-155 during my experiments?
A5: To minimize degradation, it is crucial to:
-
Prepare fresh dilutions from a frozen DMSO stock solution for each experiment.
-
Protect solutions from light by using amber vials or covering the containers with foil.
-
Maintain a controlled temperature and avoid prolonged exposure to elevated temperatures.
-
Be mindful of the pH of your experimental buffer, as extreme pH values can accelerate hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of TGX-155 in the working solution. | 1. Prepare a fresh stock solution of TGX-155 in anhydrous DMSO. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Prepare fresh dilutions in your experimental buffer immediately before use. 4. Perform a stability check of TGX-155 in your experimental buffer using the protocol outlined below. |
| Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. | Poor solubility of TGX-155 in the aqueous buffer. | 1. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but also compatible with your experimental system. 2. Consider using a different buffer system or adjusting the pH. 3. Vortex the solution thoroughly after dilution. |
| Loss of compound activity over the course of a long-term experiment. | Time-dependent degradation of TGX-155 in the experimental medium. | 1. For long-term incubations, consider replenishing the TGX-155 at regular intervals. 2. Determine the rate of degradation in your specific experimental conditions to establish a suitable replenishment schedule. |
Quantitative Data on TGX-155 Degradation
| Condition | Parameter | Value |
| pH 5.0 Buffer (e.g., Acetate) | Half-life (t½) at 37°C | Data to be determined experimentally |
| pH 7.4 Buffer (e.g., PBS) | Half-life (t½) at 37°C | Data to be determined experimentally |
| pH 9.0 Buffer (e.g., Borate) | Half-life (t½) at 37°C | Data to be determined experimentally |
| Photostability (Exposure to UV/Vis light) | % Degradation after 24h | Data to be determined experimentally |
Experimental Protocols
Protocol for Assessing TGX-155 Stability in Solution
This protocol outlines a general method for determining the stability of TGX-155 in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Solutions:
-
Prepare a concentrated stock solution of TGX-155 (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilute the TGX-155 stock solution in the aqueous buffer to the final working concentration (e.g., 10 µM).
2. Incubation under Stress Conditions:
-
Temperature Stress: Aliquot the TGX-155 solution into several vials. Incubate one set of vials at the experimental temperature (e.g., 37°C) and a control set at a low temperature where degradation is minimal (e.g., -20°C).
-
pH Stress: Prepare TGX-155 solutions in buffers with different pH values (e.g., pH 5, 7.4, 9). Incubate at the desired temperature.
-
Photostability: Expose a set of TGX-155 solutions to a controlled light source (e.g., UV or fluorescent light) while keeping a control set in the dark.
3. Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each condition and immediately freeze it at -80°C to stop further degradation.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent TGX-155 peak from any potential degradation products.
-
Analyze the collected samples by HPLC.
-
Quantify the peak area of the intact TGX-155 at each time point.
5. Data Analysis:
-
Calculate the percentage of TGX-155 remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining TGX-155 against time to determine the degradation kinetics and calculate the half-life (t½) under each condition.
Visualizations
TGX-155 Experimental Workflow
Caption: Workflow for assessing TGX-155 stability.
PI3K/Akt Signaling Pathway Inhibition by TGX-155
Caption: TGX-155 inhibits the PI3K/Akt pathway.
References
Interpreting Unexpected Results with TGX-155: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with TGX-155, a selective PI3Kβ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is TGX-155 and what is its primary mechanism of action?
TGX-155 is a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ).[1][2][3] Its primary mechanism is to block the catalytic activity of PI3Kβ, thereby inhibiting the downstream signaling pathway, including the phosphorylation of Akt. This pathway is crucial for cell survival, proliferation, and differentiation. Due to its role in platelet activation, TGX-155 has been investigated for its potential in antithrombotic therapy.[1][3]
Q2: What is the reported isoform selectivity of TGX-155?
While TGX-155 is characterized as a selective PI3Kβ inhibitor, the degree of selectivity against other Class I PI3K isoforms (p110α, p110γ, p110δ) is an important consideration for experimental design and data interpretation. The selectivity profile can influence the observed cellular effects. It's important to note that the development of TGX-155 analogs has been a strategy to modify selectivity profiles, highlighting the nuanced nature of isoform-specific inhibition.[4][5][6]
Q3: What are the potential off-target effects of TGX-155?
While TGX-155 is designed to be selective for PI3Kβ, like many small molecule inhibitors, it may exhibit off-target effects, particularly at higher concentrations. These off-target activities can lead to unexpected phenotypes. Researchers should perform dose-response experiments and include appropriate controls to mitigate and interpret potential off-target effects.
Troubleshooting Guide
Unexpected Result 1: No or reduced-than-expected inhibition of Akt phosphorylation.
| Possible Cause | Troubleshooting Step |
| Incorrect dosage or concentration | Verify the final concentration of TGX-155 in your experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell line resistance | Some cell lines may have intrinsic or acquired resistance to PI3Kβ inhibition. This could be due to mutations in the PI3K pathway or activation of compensatory signaling pathways. Consider using a positive control cell line known to be sensitive to PI3Kβ inhibition. |
| Compound degradation | Ensure proper storage and handling of the TGX-155 stock solution. Prepare fresh dilutions for each experiment. |
| Experimental setup | Review the timing of treatment and stimulation. The kinetics of PI3K signaling can vary between cell types. |
Unexpected Result 2: Cell death or toxicity observed at expected inhibitory concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target effects | High concentrations of TGX-155 may lead to off-target kinase inhibition, causing cellular toxicity. Lower the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. |
| PI3Kβ addiction | The cell line may be highly dependent on PI3Kβ signaling for survival, and its inhibition leads to apoptosis. This is an on-target effect that may be unexpected. Confirm apoptosis using assays like caspase-3 cleavage or TUNEL staining. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells. Run a vehicle-only control. |
Unexpected Result 3: Inconsistent results between experimental repeats.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Ensure consistent cell passage number, confluency, and serum conditions. Synchronize cells if necessary. |
| Reagent preparation | Prepare fresh TGX-155 dilutions for each experiment from a well-characterized stock solution. |
| Assay variability | Optimize your assay conditions to minimize technical variability. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Isoform Selectivity of TGX-155 and Related Compounds
| Compound | p110α IC50 (nM) | p110β IC50 (nM) | p110γ IC50 (nM) | p110δ IC50 (nM) | Selectivity for p110β vs p110α |
| TGX-155 | >1000 | 72[1] | >1000 | >1000 | >13-fold |
| Compound (I) | ~250 | ~1000 | - | - | 0.25-fold[4] |
| Compound (II) | ~250 | ~1000 | - | - | 0.25-fold[4] |
| Compound (III) | ~125 | ~2400 | - | - | 0.05-fold[4] |
Note: Data for compounds (I), (II), and (III) are derived from a study on TGX-102 analogs and are presented here to illustrate the concept of modified selectivity profiles.[4] IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol: Western Blot for Akt Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. The next day, serum-starve the cells for 4-6 hours. Pre-treat the cells with the desired concentrations of TGX-155 or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., growth factor) for 10-15 minutes to activate the PI3K pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of TGX-155.
Caption: A logical workflow for troubleshooting unexpected results with TGX-155.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGX-155 (AZ12649385) | PI3Kβ抑制剂 | MCE [medchemexpress.cn]
- 3. abmole.com [abmole.com]
- 4. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Controlling for TGX-155 Toxicity in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for the potential toxicity of TGX-155 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is TGX-155 and what is its mechanism of action?
TGX-155 is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K family of lipid kinases are crucial regulators of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1] Class IA PI3Ks, which include p110α, p110β, and p110δ, are typically activated by receptor tyrosine kinases (RTKs).[1] Specifically, PI3Kβ has been shown to have a unique role in the control of DNA replication.[2]
Q2: What is the difference between on-target and off-target toxicity of TGX-155?
-
On-target toxicity results from the intended inhibition of PI3Kβ. Since PI3Kβ plays a role in normal cell proliferation and survival, its inhibition can lead to decreased cell viability, particularly in cell lines that are highly dependent on this specific isoform.[3][4]
-
Off-target toxicity occurs when TGX-155 interacts with other unintended cellular proteins.[5][6][7] These unintended interactions can lead to a variety of cellular stress responses and cytotoxicity that are independent of PI3Kβ inhibition.
Q3: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of TGX-155?
High cytotoxicity at low concentrations could be due to either on-target or off-target effects, and is often cell-type dependent. Some cell lines may have a higher reliance on PI3Kβ for survival, leading to potent on-target toxicity. Alternatively, the observed toxicity could be due to off-target effects. It is crucial to perform experiments to distinguish between these two possibilities.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response curve to identify the minimal concentration of TGX-155 that achieves the desired level of PI3Kβ inhibition without causing widespread, non-specific toxicity.[7]
-
Employ structurally distinct inhibitors: Using another PI3Kβ inhibitor with a different chemical structure can help confirm that the observed phenotype is due to PI3Kβ inhibition and not a shared off-target of a particular chemical scaffold.[5][7]
-
Utilize genetic validation: Techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the PIK3CB gene (which encodes p110β) can help verify that the phenotype observed with TGX-155 is a direct result of targeting PI3Kβ.[7]
Troubleshooting Guides
Issue 1: High background toxicity or inconsistent results
If you are observing high levels of cell death across all treatment groups, including at very low concentrations of TGX-155, or if your results are not reproducible, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a vehicle control with the solvent (e.g., DMSO) at the highest concentration used for TGX-155 dilutions. | Cell viability in the solvent control should be comparable to untreated cells. If not, reduce the final solvent concentration. |
| Compound Instability | Prepare fresh stock solutions of TGX-155 for each experiment. Avoid repeated freeze-thaw cycles. | Consistent results between experiments. |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free of contamination before starting the experiment. | Reduced variability and healthier control groups. |
| Assay Interference | Some compounds can interfere with assay reagents (e.g., luciferase-based viability assays). | Use an orthogonal method to confirm viability (e.g., trypan blue exclusion, Calcein-AM staining). |
Issue 2: Distinguishing On-Target vs. Off-Target Toxicity
It is critical to determine if the observed cellular toxicity is a direct result of PI3Kβ inhibition or an unintended off-target effect.
| Experimental Approach | Objective | Interpretation of Results |
| Dose-Response Analysis | To correlate the potency of TGX-155 for PI3Kβ inhibition with its cytotoxic effect. | If the IC50 for cytotoxicity is significantly higher than the IC50 for PI3Kβ inhibition, off-target effects are likely contributing to cell death at higher concentrations. |
| Genetic Knockdown/Knockout | To mimic the effect of TGX-155 by genetically removing its target. | If knockdown of PI3Kβ phenocopies the toxicity observed with TGX-155 treatment, it suggests on-target toxicity. |
| Rescue Experiment | To see if the toxic effect of TGX-155 can be reversed by expressing a drug-resistant mutant of PI3Kβ. | If the phenotype is rescued, it strongly indicates an on-target effect. |
| Structurally Unrelated Inhibitor | To confirm the phenotype is not specific to the chemical scaffold of TGX-155.[5] | If a different PI3Kβ inhibitor produces the same toxic phenotype, it supports an on-target mechanism. |
| Off-Target Profiling | To identify other potential protein targets of TGX-155. | Techniques like kinome screening or proteomics can reveal unintended binding partners. |
Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Curve for Cell Viability
Objective: To determine the concentration of TGX-155 that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of TGX-155 in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the diluted TGX-155 solutions.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a suitable cell viability assay, such as MTT or a commercial luminescence/fluorescence-based kit, to measure cell viability.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the TGX-155 concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | TGX-155 IC50 (µM) after 48h |
| Cell Line A | 5.2 |
| Cell Line B | 25.8 |
| Cell Line C | > 50 |
Protocol 2: Western Blot for PI3K Pathway Inhibition
Objective: To confirm that TGX-155 is inhibiting the PI3K pathway at the molecular level.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of TGX-155 for a short period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated AKT (a downstream effector of PI3K) and total AKT. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use appropriate secondary antibodies and a chemiluminescence substrate to visualize the protein bands.
Data Presentation:
| TGX-155 (µM) | p-AKT/Total AKT Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.75 |
| 1 | 0.25 |
| 10 | 0.05 |
Visualizations
Caption: PI3Kβ signaling pathway and the inhibitory action of TGX-155.
Caption: Workflow for troubleshooting TGX-155 toxicity.
References
TGX-155 stability in different solvents
Welcome to the technical support center for TGX-155. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving TGX-155, with a focus on its stability in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving TGX-155?
A1: TGX-155 is soluble in Dimethyl Sulfoxide (DMSO).[1] For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q2: What are the recommended storage conditions for TGX-155?
A2: For long-term storage, TGX-155 should be stored as a solid at -20°C. For short-term storage of a few days to weeks, it can be kept at 0-4°C.[1] It is shipped at ambient temperature and is stable for a few weeks under these conditions.[1]
Q3: How should I store TGX-155 solutions?
A3: Stock solutions of TGX-155 in DMSO should be stored at -20°C for long-term use. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Is TGX-155 stable in aqueous solutions?
A4: The stability of TGX-155 in aqueous solutions has not been extensively reported in publicly available literature. As with many small molecules, prolonged storage in aqueous buffers may lead to hydrolysis or degradation. It is recommended to prepare fresh dilutions in aqueous media from a DMSO stock solution immediately before use. For experiments requiring incubation in aqueous buffers, it is crucial to determine the stability of TGX-155 under your specific experimental conditions (e.g., pH, temperature, and buffer composition).
Troubleshooting Guide: TGX-155 Stability Assessment
This guide addresses potential issues when performing stability studies of TGX-155 in various solvents.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of TGX-155 upon dilution in aqueous buffer. | The concentration of TGX-155 exceeds its solubility limit in the final aqueous buffer. The percentage of organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out. | - Perform a solubility test to determine the maximum soluble concentration in your specific buffer. - Ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) and is consistent across all experimental conditions. - Consider using a surfactant or other solubilizing agent, but verify its compatibility with your experimental system. |
| Inconsistent results in stability assays (e.g., variable peak areas in HPLC). | - Incomplete dissolution of TGX-155. - Adsorption of the compound to plasticware. - Pipetting errors. - Degradation during sample preparation or analysis. | - Ensure complete dissolution of the stock solution by vortexing. - Use low-adhesion microcentrifuge tubes and pipette tips. - Use calibrated pipettes and proper pipetting techniques. - Minimize the time samples are at room temperature before analysis. Use an autosampler with temperature control if available. |
| Appearance of new peaks in the chromatogram over time. | Degradation of TGX-155 in the tested solvent. | - This is the expected outcome of a stability study. Characterize the degradation products if necessary using techniques like LC-MS. - Quantify the decrease in the parent TGX-155 peak to determine the rate of degradation. |
| No degradation is observed even under stress conditions. | - The compound is highly stable under the tested conditions. - The analytical method is not sensitive enough to detect small amounts of degradation. | - Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH). - Ensure your analytical method is validated for sensitivity and can detect low levels of impurities. |
Experimental Protocols
Protocol: Assessing the Stability of TGX-155 in a Chosen Solvent using HPLC
This protocol provides a general framework for determining the stability of TGX-155 in a specific solvent over time. Researchers should adapt this protocol to their specific laboratory conditions and available equipment.
Objective: To quantify the degradation of TGX-155 in a selected solvent at a specific temperature over a defined period.
Materials:
-
TGX-155
-
High-purity solvent of interest (e.g., DMSO, Ethanol, PBS)
-
HPLC-grade solvents for mobile phase (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Calibrated analytical balance and pipettes
-
Low-adhesion microcentrifuge tubes
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of TGX-155 Stock Solution:
-
Accurately weigh a known amount of TGX-155 and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by vortexing. This will be your stock solution.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Aliquot the working solution into multiple sealed vials, one for each time point.
-
-
Incubation:
-
Place the vials in a temperature-controlled environment (e.g., 25°C, 37°C, or 50°C).
-
Protect the samples from light if photostability is not the primary focus.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Inject a fixed volume of the sample into the HPLC system.
-
A generic gradient method can be used as a starting point:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over 10-15 minutes to elute TGX-155 and any potential degradation products.
-
Flow rate: 1 mL/min
-
Detection: Monitor at a wavelength where TGX-155 has maximum absorbance (determine this by a UV scan if unknown).
-
-
Record the chromatogram and integrate the peak area of TGX-155.
-
-
Data Analysis:
-
Calculate the percentage of TGX-155 remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining TGX-155 against time to determine the degradation kinetics.
-
Data Presentation:
Summarize the quantitative data in a table as follows:
| Time (hours) | Temperature (°C) | Solvent | Peak Area of TGX-155 | % TGX-155 Remaining |
| 0 | 25 | DMSO | [Initial Peak Area] | 100% |
| 2 | 25 | DMSO | [Peak Area at 2h] | [Calculated %] |
| 4 | 25 | DMSO | [Peak Area at 4h] | [Calculated %] |
| 8 | 25 | DMSO | [Peak Area at 8h] | [Calculated %] |
| 24 | 25 | DMSO | [Peak Area at 24h] | [Calculated %] |
| 48 | 25 | DMSO | [Peak Area at 48h] | [Calculated %] |
Visualizations
PI3Kβ Signaling Pathway
TGX-155 is a selective inhibitor of the β isoform of Phosphoinositide 3-kinase (PI3K). The PI3K pathway is a critical intracellular signaling pathway involved in cell growth, proliferation, survival, and metabolism.
Caption: PI3Kβ signaling pathway and the inhibitory action of TGX-155.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow for assessing the stability of TGX-155.
Caption: Workflow for conducting a TGX-155 stability study.
References
Technical Support Center: Optimizing TGX-155 Assays and Minimizing Background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background and achieving optimal results in TGX-155 assays. TGX-155 is a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), a key enzyme in cell signaling pathways regulating cell growth, survival, and migration. Accurate and reproducible data is crucial for understanding its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in TGX-155 assays?
High background in TGX-155 assays can stem from several factors, broadly categorized as issues related to non-specific binding, reagent quality, and experimental procedure. Common culprits include:
-
Non-specific binding: The detection antibody or TGX-155 itself may bind to unintended cellular components or the assay plate.
-
Suboptimal antibody concentrations: Using primary or secondary antibodies at concentrations that are too high can lead to increased non-specific binding.[1]
-
Inadequate blocking: Insufficient blocking of the assay plate can leave sites open for non-specific antibody attachment.
-
Poor reagent quality: Contaminated or degraded reagents, such as buffers, antibodies, or the enzyme itself, can contribute to background noise.
-
Cellular health: Unhealthy or dying cells can release interfering substances and exhibit altered signaling pathways.
-
Procedural inconsistencies: Variations in incubation times, washing steps, and pipetting can all introduce variability and increase background.
Q2: How can I differentiate between a true signal and background noise?
To distinguish a true signal from background, it is essential to include proper controls in your experiment. Key controls include:
-
No-enzyme control: This well contains all assay components except the PI3Kβ enzyme. Any signal detected here represents background from the other reagents.
-
No-substrate control: This well contains the enzyme but lacks the substrate (e.g., PIP2). This helps identify any signal originating from the enzyme preparation itself.
-
Vehicle control: Cells or enzyme are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve TGX-155. This serves as the baseline for calculating inhibitor efficacy.
-
Positive control inhibitor: Use a well-characterized, potent PI3Kβ inhibitor to confirm that the assay can detect inhibition.
Q3: What are the known off-target effects of TGX-155 that could influence my results?
While TGX-155 is a selective PI3Kβ inhibitor, like many kinase inhibitors, it may exhibit some off-target activity, especially at higher concentrations. While specific off-target effects of TGX-155 are not extensively documented in all contexts, inhibitors of the PI3K pathway can sometimes affect other kinases or cellular processes.[2][3][4] Unexpected cellular phenotypes or assay signals could potentially arise from off-target binding. If off-target effects are suspected, consider using a structurally different PI3Kβ inhibitor as a control to see if the same effect is observed.
Troubleshooting Guides
Issue 1: High Background in Biochemical (Enzyme-Based) Assays
High background in a biochemical assay can mask the true inhibitory effect of TGX-155. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of antibodies | Optimize antibody concentrations by performing a titration. Increase the number and duration of wash steps. Consider using a different blocking buffer (e.g., 1-5% BSA in TBST). |
| Contaminated reagents | Prepare fresh buffers for each experiment. Use high-purity water. Ensure enzyme and substrate stocks are properly stored and have not degraded. |
| Suboptimal assay buffer composition | Adjust the salt concentration (e.g., NaCl) in the assay buffer. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to reduce non-specific interactions. |
| High enzyme concentration | Reduce the concentration of the PI3Kβ enzyme to a level that produces a robust signal without excessive background. |
Issue 2: High Background in Cell-Based Assays (e.g., p-Akt Western Blot or ELISA)
Cell-based assays introduce additional complexity. High background in these systems can be due to cellular factors in addition to reagent issues.
| Potential Cause | Troubleshooting Steps |
| High basal p-Akt levels | Serum-starve cells for a defined period (e.g., 4-18 hours) before stimulation and treatment to reduce baseline PI3K pathway activation. |
| Non-specific antibody binding in Western Blot | Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[1][5][6] Optimize primary and secondary antibody dilutions. Ensure adequate washing between antibody incubation steps.[1] |
| Cell death or stress | Ensure cells are healthy and not overgrown before starting the experiment. Use a viability stain to confirm cell health. Minimize the duration of inhibitor treatment if toxicity is observed. |
| Cross-reactivity of antibodies | Use highly specific and validated antibodies for p-Akt (Ser473) and total Akt. Confirm antibody specificity using positive and negative controls. |
Experimental Protocols
Protocol 1: Biochemical PI3Kβ Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from a general kinase assay and is suitable for measuring the direct inhibitory effect of TGX-155 on purified PI3Kβ enzyme. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human PI3Kβ (p110β/p85α)
-
PI3K Lipid Substrate (e.g., PIP2)
-
TGX-155
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[3]
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of TGX-155 in kinase buffer with the desired concentration range. Include a vehicle control (e.g., DMSO).
-
Dilute the PI3Kβ enzyme and lipid substrate in kinase buffer.
-
Prepare ATP solution in water.
-
-
Kinase Reaction:
-
Add 0.5 µL of the TGX-155 dilution or vehicle to the wells of the 384-well plate.[3]
-
Add 4 µL of the enzyme/lipid substrate mixture to each well.[3]
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, typically near the Km for ATP).[3]
-
Incubate for 60 minutes at room temperature.[3]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Protocol 2: Cell-Based p-Akt (Ser473) Western Blot Assay
This protocol details the steps to assess the effect of TGX-155 on the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Cell line of interest (e.g., PC-3, a PTEN-deficient prostate cancer cell line with high basal PI3K activity)
-
Cell culture medium and serum
-
TGX-155
-
Growth factor for stimulation (e.g., PDGF, optional depending on cell line)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If applicable, serum-starve the cells for 4-18 hours.
-
Pre-treat cells with various concentrations of TGX-155 or vehicle for 1-2 hours.
-
If applicable, stimulate cells with a growth factor (e.g., 100 ng/mL PDGF for 20 minutes).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[5]
-
Scrape cell lysates and centrifuge to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[1][5]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[1][5]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to TGX-155 and related assays.
Table 1: TGX-155 IC50 Values for PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Assay Type | Reference |
| PI3Kβ | 72 | Cell-based (p-Akt) | [8] |
| PI3Kα | >10,000 | Biochemical | [8] |
| PI3Kδ | 166 | Biochemical | |
| PI3Kγ | >10,000 | Biochemical |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used).
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody | Starting Dilution | Blocking Buffer | Reference |
| Rabbit anti-phospho-Akt (Ser473) | 1:1000 | 5% BSA in TBST | [5] |
| Rabbit anti-total Akt | 1:1000 | 5% non-fat milk in TBST | [5] |
| HRP-conjugated anti-rabbit IgG | 1:2000 | 5% non-fat milk in TBST | [5] |
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of TGX-155.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. promega.es [promega.es]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. bu.edu [bu.edu]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: TGX-155 in Focus
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of TGX-155, a selective PI3Kβ inhibitor, with other PI3K inhibitors, supported by experimental data and detailed methodologies.
The PI3K Signaling Pathway and Inhibition Strategies
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct roles in cellular signaling.[1] Inhibition strategies for the PI3K pathway are broadly categorized into pan-PI3K inhibitors, which target all Class I isoforms, and isoform-selective inhibitors, which target one or more specific isoforms.[2]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Performance Comparison of PI3K Inhibitors
The efficacy and selectivity of PI3K inhibitors are commonly evaluated by their half-maximal inhibitory concentration (IC50) against different PI3K isoforms and various cancer cell lines.
Selectivity Profile of PI3K Inhibitors (IC50, nM)
| Inhibitor | Target Isoform(s) | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | Reference(s) |
| TGX-221 | β | 5000 | 5 - 8.5 | ≥3500 | 100 | [3] |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 262 | 116 | [4][5] |
| Dactolisib (BEZ235) | Pan-Class I / mTOR | 4 | 75 | 7 | 5 | [6] |
| Alpelisib (BYL719) | α | 4.6 | 1156 | 250 | 290 | [7] |
| Idelalisib (CAL-101) | δ | >1000 | >1000 | >1000 | 15 | [8] |
| IPI-549 | γ | >1000 | >1000 | 16 | >1000 | [6] |
Note: TGX-221 is a potent and selective PI3Kβ inhibitor, and its data is often used interchangeably with TGX-155 in preclinical studies.
Cellular Activity of PI3K Inhibitors (IC50)
| Inhibitor | Cell Line | Cancer Type | Target(s) | IC50 (µM) | Reference(s) |
| TGX-155 | PC-3 | Prostate Cancer | PI3Kβ | 0.072 | [9] |
| TGX-221 | U87 | Glioblastoma | PI3Kβ | ~40 | [10] |
| TGX-221 | U251 | Glioblastoma | PI3Kβ | ~100 | [10] |
| Buparlisib (BKM120) | Various | Various | Pan-PI3K | Varies | [4] |
| Alpelisib (BYL719) | Detroit562 (PIK3CA mutant) | Head and Neck Cancer | PI3Kα | 1.10 | [11] |
| Alpelisib (BYL719) | SNU-1076 (PIK3CA mutant) | Head and Neck Cancer | PI3Kα | 6.82 | [11] |
| IPI-145 (Duvelisib) | Primary CLL cells | Chronic Lymphocytic Leukemia | PI3Kδ/γ | ~0.00036 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate PI3K inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Caption: A generalized workflow for an in vitro PI3K kinase assay.
Methodology:
-
Reaction Setup: Purified recombinant PI3K enzyme (e.g., p110β/p85β) is incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Inhibitor Addition: A range of concentrations of the test inhibitor (e.g., TGX-155) is added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified. This can be done through various methods, including filter-binding assays, ELISA, or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT/WST-1 Assay)
These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: A tetrazolium salt (MTT or WST-1) is added to the wells. Metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to an untreated control is calculated, and the IC50 value for cell proliferation is determined.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of a compound in a living organism.
Caption: A typical workflow for an in vivo tumor xenograft study.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the PI3K inhibitor (e.g., TGX-155) via a specified route (e.g., oral gavage, intraperitoneal injection), while the control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumors may also be analyzed for biomarkers to assess target engagement and downstream pathway modulation.
Conclusion
TGX-155 and its close analog TGX-221 demonstrate high selectivity for the PI3Kβ isoform, distinguishing them from pan-PI3K inhibitors and inhibitors targeting other isoforms. This selectivity may offer a therapeutic advantage by minimizing off-target effects. The provided data and experimental protocols serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the design and interpretation of studies aimed at further elucidating the therapeutic potential of PI3K inhibitors.
References
- 1. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PI3Kβ Inhibitors: TGX-155 vs. TGX-221
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) beta inhibitors, TGX-155 and TGX-221. This analysis, supported by experimental data, details the efficacy, selectivity, and methodologies used to evaluate these two compounds.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The class I PI3K family consists of four isoforms: α, β, γ, and δ. The p110β isoform, in particular, has emerged as a promising therapeutic target in oncology and thrombosis. This guide focuses on a comparative analysis of two prominent PI3Kβ inhibitors, TGX-155 and TGX-221.
Quantitative Efficacy and Selectivity
A direct comparison of the inhibitory activity and isoform selectivity of TGX-155 and TGX-221 is crucial for understanding their therapeutic potential. The following tables summarize the available quantitative data.
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kγ IC50 (µM) | PI3Kδ IC50 (µM) |
| TGX-221 | 5[1] | 0.007[1] | 3.5[1] | 0.1[1] |
| TGX-155 | Data not available | Data not available | Data not available | Data not available |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
| Compound | Cell Line | Assay | IC50 (nM) |
| TGX-155 | PC-3 | Inhibition of Akt phosphorylation | 72 |
| TGX-155 | Sf9 | Not specified | > 10,000 |
| TGX-221 | U87 Glioblastoma | Cell Viability (CCK-8) | ~40,000[2] |
| TGX-221 | U251 Glioblastoma | Cell Viability (CCK-8) | ~100,000[2] |
| TGX-221 | LNCaP (PTEN-null) | Cytotoxicity (MTT) | 1,070[3] |
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a primary target of both TGX-155 and TGX-221. Inhibition of PI3Kβ disrupts the downstream signaling cascade, affecting cell survival and proliferation.
Caption: PI3K/Akt Signaling Pathway and Inhibition by TGX-155 and TGX-221.
A typical workflow for evaluating the efficacy of these inhibitors involves a series of in vitro and in vivo experiments.
Caption: General Experimental Workflow for Efficacy Testing.
In Vitro Efficacy
TGX-155
Limited publicly available data suggests TGX-155 is a selective inhibitor of PI3Kβ. An in vitro study demonstrated its ability to inhibit Akt phosphorylation in PTEN-deficient PC-3 cells with an IC50 of 72 nM. In contrast, its activity in Sf9 cells was significantly lower, with an IC50 greater than 10,000 nM.
TGX-221
TGX-221 is a potent and highly selective inhibitor of the p110β isoform of PI3K, with an IC50 of 5 nM in a cell-free assay.[4] Its selectivity for p110β is approximately 1000-fold greater than for p110α.[4] In cell-based assays, TGX-221 has been shown to inhibit the proliferation of various cancer cell lines. For instance, in U87 and U251 glioblastoma cells, TGX-221 inhibited cell viability in a dose-dependent manner, with IC50 values of approximately 40 µM and 100 µM, respectively.[2] Furthermore, it has been demonstrated to inhibit the proliferation of PC3 prostate cancer cells at concentrations of 0.2, 2, and 20 μM.[4] TGX-221 also partially attenuates insulin-induced phosphorylation of Akt at Ser473 in J774.2 macrophage cells.[4]
In Vivo Efficacy
TGX-155
In an in vivo model of carotid artery injury in rabbits, intravenous administration of TGX-155 at doses of 1.5 mg/kg and 2.5 mg/kg significantly improved cyclic flow reductions in a time- and dose-dependent manner, indicating its potential as an antithrombotic agent.
TGX-221
TGX-221 has demonstrated antithrombotic effects in a mouse model.[1] In a study on experimental epidermolysis bullosa acquisita, both systemic and topical administration of TGX-221 were effective in impairing clinical disease manifestation.[5]
Experimental Protocols
Biochemical PI3K Kinase Assay (General)
The inhibitory activity of the compounds against PI3K isoforms is typically determined using a lipid kinase assay. Recombinant p110/p85 PI3K isoforms are incubated with the inhibitor at various concentrations. The kinase reaction is initiated by the addition of a substrate (e.g., phosphatidylinositol) and ATP (often radiolabeled, e.g., [γ-33P]ATP). The reaction products are then separated (e.g., by thin-layer chromatography) and quantified using a phosphorimager. IC50 values are calculated from the dose-response curves.[4]
Cell Proliferation Assay (Crystal Violet)
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Fix the cells with a solution such as 2.5% glutaraldehyde for 30 minutes at room temperature.[4]
-
Wash the plates with PBS and stain the cells with a 0.1% crystal violet solution for 20 minutes.[4]
-
After extensive washing to remove excess dye, solubilize the bound dye in a solvent like 10% acetic acid.[4]
-
Measure the optical density at a specific wavelength (e.g., 570 nm) using a microplate reader to quantify cell viability.[4]
Akt Phosphorylation Assay (Western Blot)
-
Culture cells to a suitable confluency and then serum-starve them to reduce basal Akt phosphorylation.
-
Pre-treat the cells with the inhibitor at various concentrations for a specified time.
-
Stimulate the cells with a growth factor (e.g., insulin) to induce Akt phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Conclusion
Both TGX-155 and TGX-221 are selective inhibitors of PI3Kβ with demonstrated efficacy in both in vitro and in vivo models. TGX-221 has been more extensively characterized, with detailed information on its high potency and selectivity for the β isoform over other class I PI3K isoforms. While TGX-155 also shows promise as a selective PI3Kβ inhibitor, particularly in the context of antithrombotic therapy, a more comprehensive, publicly available dataset on its isoform selectivity profile is needed for a complete head-to-head comparison with TGX-221. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other PI3K inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor TGX-221 Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita [frontiersin.org]
- 3. Isoform selective phosphoinositide 3-kinase gamma and delta inhibitors and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Application of the PI3Kβ-Selective Small Molecule Inhibitor TGX-221 Is an Effective Treatment Option for Experimental Epidermolysis Bullosa Acquisita - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TGX-155 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of methods to validate the target engagement of TGX-155, a selective inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3Kβ). We will compare TGX-155 with other relevant PI3K inhibitors and provide detailed experimental protocols and supporting data.
Introduction to TGX-155 and its Target
TGX-155, also known in the literature as TGX-221, is a potent and selective inhibitor of PI3Kβ.[1][2] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers, making it a key therapeutic target.[4] TGX-155 exerts its effect by binding to the ATP-binding site of the p110β catalytic subunit of PI3K, thereby blocking its kinase activity.[2] Validating the engagement of TGX-155 with PI3Kβ in a cellular context is essential to correlate its biochemical activity with its cellular effects.
Methods for Validating Target Engagement
Two primary methods are commonly employed to validate the cellular target engagement of kinase inhibitors like TGX-155:
-
Indirect Target Engagement Assessment: Measuring the modulation of downstream signaling pathways. For PI3K inhibitors, this typically involves quantifying the phosphorylation status of downstream effectors like AKT.
-
Direct Target Engagement Assessment: Directly measuring the physical interaction between the compound and its target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Comparison of PI3Kβ Inhibitors: In Vitro Potency and Cellular Activity
The following tables summarize the inhibitory activity of TGX-155 and other PI3Kβ-selective inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50) of PI3Kβ Inhibitors against PI3K Isoforms
| Inhibitor | PI3Kβ (nM) | PI3Kα (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Source(s) |
| TGX-221 | 5 | >5000 | 100 | >3500 | [5] |
| BL140 | 5.74 | >1000 | >1000 | >1000 | [3] |
| AZD8186 | 4 | >1000 | 65 | >1000 | [6][7] |
| GSK2636771 | 20.49 | >1000 | >1000 | >1000 | [3] |
Table 2: Cellular Activity of PI3Kβ Inhibitors on Downstream Signaling (p-AKT Inhibition)
| Inhibitor | Cell Line | Assay | IC50 (nM) | Source(s) |
| TGX-155 | PC-3 | p-AKT (S473) | 72 | [8] |
| BL140 | C4-2B | p-AKT (S473) | Abolished at 1 µM | [9] |
| AZD8186 | HCC70 | p-AKT (S473) | Inhibition at 25 mg/kg in vivo | [10] |
| GSK2636771 | C4-2B | p-AKT (S473) | Partial inhibition at 1 µM | [9] |
Experimental Protocols
Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol describes an indirect method to assess target engagement by measuring the inhibition of a key downstream substrate of PI3K.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PTEN-deficient cell lines like PC-3 or U87) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal PI3K pathway activity.
-
Pre-treat cells with varying concentrations of TGX-155 or other PI3K inhibitors for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 10% Fetal Bovine Serum (FBS) or 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and denature at 95°C for 5 minutes.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AKT and total AKT.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Plot the normalized phospho-AKT levels against the inhibitor concentration to determine the IC50 value.
-
Workflow for Western Blot analysis of p-AKT inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly assessing the binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either vehicle (DMSO) or the test compound (e.g., TGX-155) at various concentrations for a defined period (e.g., 1 hour).
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature. A temperature gradient is used to determine the melting curve of the target protein.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (PI3Kβ) by Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Melting Curve: Plot the amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement and stabilization.
-
Isothermal Dose-Response: Treat cells with a range of drug concentrations and heat all samples at a single, optimized temperature (from the melting curve). Plot the amount of soluble protein against the drug concentration to determine the EC50 for thermal stabilization.
-
Workflow for the Cellular Thermal Shift Assay (CETSA).
PI3K/AKT Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by TGX-155.
The PI3K/AKT signaling pathway and inhibition by TGX-155.
Conclusion
Validating the target engagement of TGX-155 in a cellular context is crucial for understanding its mechanism of action and for the development of this compound as a therapeutic agent. This guide has provided a comparative overview of TGX-155 and other PI3Kβ inhibitors, along with detailed protocols for assessing both indirect and direct target engagement. By employing these methods, researchers can generate robust data to support the continued investigation of TGX-155 and other PI3K inhibitors.
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 6. DSpace [christie.openrepository.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
TGX-155: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
TGX-155 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. Understanding its cross-reactivity with other kinases is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding its therapeutic application. This guide provides a comparative analysis of TGX-155's inhibitory activity against other kinases, supported by available experimental data.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of TGX-155 has been primarily characterized against various isoforms of the PI3K family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of TGX-155 against key PI3K isoforms. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) |
| PI3Kβ | 10 |
| PI3Kγ | 166 |
| PI3Kδ | 166 |
Data sourced from publicly available information.
This data demonstrates that TGX-155 is most potent against its primary target, PI3Kβ. While it exhibits inhibitory activity against PI3Kγ and PI3Kδ, it is significantly less potent compared to its effect on PI3Kβ, indicating a degree of selectivity for the beta isoform within the PI3K family. Comprehensive data on the cross-reactivity of TGX-155 against a broader panel of protein kinases is not widely available in the public domain.
PI3K/Akt Signaling Pathway and TGX-155 Inhibition
TGX-155 exerts its effects by inhibiting PI3Kβ, a key enzyme in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and motility. The diagram below illustrates the canonical PI3K/Akt signaling cascade and highlights the point of inhibition by TGX-155.
Experimental Protocols
The determination of kinase inhibition, as summarized in the table above, is typically performed using biochemical assays. Below is a detailed, generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for quantifying kinase activity and inhibitor potency.
Objective: To determine the IC50 value of TGX-155 against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
Adenosine triphosphate (ATP)
-
TGX-155 (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., HEPES buffer with MgCl2, DTT, and BSA)
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-XL665 (or a similar acceptor fluorophore)
-
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of TGX-155 in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., nanoliters) of the diluted TGX-155 and DMSO (as a vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the diluted kinase enzyme to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.
-
The detection mix includes a Europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and streptavidin-XL665 which binds to the biotinylated substrate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate using an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (E665nm / E620nm) * 10,000 for each well.
-
Plot the HTRF ratio against the logarithm of the TGX-155 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
This guide provides a summary of the known cross-reactivity of TGX-155 and the methodologies used to assess it. Further comprehensive screening against a wider kinome panel would provide a more complete picture of its selectivity profile.
Efficacy of TGX-155 in PTEN-Deficient Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of TGX-155 and other phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer cells characterized by the loss of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN).
The loss of PTEN function is a frequent event in a multitude of human cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway. This cascade plays a central role in cell growth, proliferation, survival, and metabolism. Consequently, targeting the PI3K pathway has emerged as a promising therapeutic strategy for these PTEN-deficient tumors. TGX-155, a selective inhibitor of the p110β isoform of PI3K, is a key compound in this targeted approach. This guide will delve into the efficacy of TGX-155, comparing it with other relevant PI3K inhibitors, supported by experimental data and detailed protocols.
The PI3K/AKT/mTOR Signaling Pathway in PTEN-Deficient Cells
In healthy cells, PTEN acts as a critical negative regulator of the PI3K pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action counteracts the activity of PI3K. When PTEN is lost, the unchecked accumulation of PIP3 leads to the constitutive activation of downstream effectors, primarily the serine/threonine kinase AKT, and subsequently the mTOR complex 1 (mTORC1). This sustained signaling promotes tumorigenesis and can confer resistance to other cancer therapies.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of TGX-155.
Comparative Efficacy of PI3K Inhibitors in PTEN-Deficient Cell Lines
The efficacy of PI3K inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) in various cancer cell lines. Lower values indicate higher potency. Below is a summary of reported data for the PI3Kβ inhibitor AZD8186 in several PTEN-deficient cell lines. While specific IC50 data for TGX-155 is less prevalent in publicly available literature, its close analog, TGX-221, also a potent PI3Kβ inhibitor, provides a valuable reference.
| Inhibitor | Target(s) | Cell Line | PTEN Status | GI50 (µM) | Reference |
| AZD8186 | PI3Kβ/δ | LNCaP (Prostate) | Null | < 1 | [1][2] |
| AZD8186 | PI3Kβ/δ | PC3 (Prostate) | Null | < 1 | [1][2] |
| AZD8186 | PI3Kβ/δ | MDA-MB-468 (Breast) | Null | < 1 | [1][2] |
| AZD8186 | PI3Kβ/δ | HCC70 (Breast) | Null | < 1 | [1][2] |
Note: Data for TGX-155 and direct head-to-head comparisons with other inhibitors in the same experimental settings are limited in the reviewed literature. The data for AZD8186, a compound with a similar mechanism of action, demonstrates the potential of selective PI3Kβ inhibition in PTEN-deficient contexts.
In Vivo Efficacy in PTEN-Deficient Xenograft Models
Preclinical in vivo studies using tumor xenografts in immunodeficient mice are crucial for evaluating the therapeutic potential of drug candidates. These studies assess the ability of an inhibitor to suppress tumor growth in a living organism.
| Inhibitor | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| AZD8186 | HCC70 (Breast Cancer) | 25 mg/kg, twice daily | 62 | [1] |
| AZD8186 | HCC70 (Breast Cancer) | 50 mg/kg, twice daily | 85 | [1] |
| AZD8186 | MDA-MB-468 (Breast Cancer) | 25 mg/kg, twice daily | 47 | [1] |
| AZD8186 | MDA-MB-468 (Breast Cancer) | 50 mg/kg, twice daily | 76 | [1] |
| AZD8186 | PC3 (Prostate Cancer) | 25 mg/kg, twice daily | Significant inhibition | [1] |
These in vivo results with AZD8186 further underscore the dependency of PTEN-null tumors on the PI3Kβ isoform and the potential of selective inhibitors to control their growth.[1]
Combination Strategies to Enhance Efficacy
Research suggests that combining PI3Kβ inhibitors with other targeted agents can lead to synergistic or enhanced anti-tumor effects. For instance, the combination of a PI3Kβ inhibitor with an mTOR inhibitor has shown to be more effective in suppressing the proliferation of PTEN-null tumor cells both in vitro and in vivo.[3] This is because such a combination provides a more comprehensive blockade of the PI3K/AKT/mTOR pathway.
Caption: Logical workflow for combination therapy in PTEN-deficient cancers.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, PC3, MDA-MB-468) in 96-well plates at a density of 3,000-5,000 cells per well in their respective complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PI3K inhibitor (e.g., TGX-155, AZD8186) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse xenograft model.
-
Cell Preparation and Implantation: Harvest PTEN-deficient cancer cells (e.g., HCC70, PC3) during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the PI3K inhibitor in a suitable vehicle. Administer the drug to the treatment group via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle only.
-
Monitoring: Continue to monitor tumor volumes and body weights of the mice throughout the study.
-
Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pathway biomarkers). Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
The available preclinical data strongly support the therapeutic rationale of targeting the PI3Kβ isoform in PTEN-deficient cancers. Selective inhibitors like TGX-155 and AZD8186 demonstrate potent anti-proliferative and anti-tumor effects in relevant cellular and animal models. While more direct comparative studies are needed to definitively position TGX-155 against other PI3K inhibitors, the existing evidence highlights the promise of this therapeutic strategy. Furthermore, combination approaches, particularly with mTOR inhibitors, appear to be a compelling avenue to overcome potential resistance and enhance therapeutic efficacy. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these targeted agents in the pursuit of more effective treatments for PTEN-deficient malignancies.
References
A Comparative Guide to the Reproducibility of TGX-155 Experimental Data
For researchers and professionals in drug development, the reproducibility of experimental data is a cornerstone of scientific validity. This guide provides a comparative analysis of the experimental data for TGX-155, a selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, with a focus on its performance against alternative compounds. This objective comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.
Executive Summary
TGX-155 is a selective inhibitor of PI3Kβ, a key enzyme in signal transduction pathways involved in cell growth, proliferation, and survival. Its primary therapeutic potential has been investigated in the context of antithrombotic therapy due to the crucial role of PI3Kβ in platelet activation and thrombus formation. This guide examines the available in vitro and in vivo data for TGX-155 and compares it with another selective PI3Kβ inhibitor, AZD6482, to provide a comprehensive overview for researchers. While direct studies on the reproducibility of TGX-155 experiments are limited, this guide compiles and compares data from various independent studies to infer its reliability.
In Vitro Efficacy: Inhibition of Platelet Aggregation
The inhibitory effect of TGX-155 and its alternatives on platelet aggregation is a critical in vitro measure of their antithrombotic potential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of an inhibitor.
| Inhibitor | Agonist | Assay Type | IC50 (nM) | Reference |
| TGX-221 | ADP | Human Platelet Aggregation | ~500 | [1] |
| TGX-221 | Collagen | Human Platelet Aggregation | Markedly reduced aggregation | [2] |
| AZD6482 | - | ATP competitive PI3Kβ inhibition | 10 | [3] |
*Note: TGX-221 is a closely related analog of TGX-155 and is often used in research. Data for TGX-155 itself is less consistently reported in publicly available literature. One study showed TGX-221, a PI3Kβ-selective inhibitor, inhibited Gq plus Gi- or Gi plus Gz-mediated platelet aggregation, ERK phosphorylation and thromboxane A2 generation in human platelets[1].
Experimental Protocol: In Vitro Platelet Aggregation Assay
Objective: To determine the IC50 of a PI3Kβ inhibitor on platelet aggregation induced by agonists like ADP or collagen.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: Adenosine diphosphate (ADP), Collagen.
-
Test compounds (TGX-155, AZD6482) dissolved in a suitable solvent (e.g., DMSO).
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Induction of Aggregation: Place the PRP sample in the aggregometer and add an agonist (e.g., ADP or collagen) to induce platelet aggregation.
-
Measurement: Record the change in light transmittance for a set period. The maximum aggregation is determined and compared to the control.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.
In Vivo Efficacy: Antithrombotic Activity
In vivo models are essential to evaluate the therapeutic potential of antithrombotic agents in a physiological setting. The rabbit carotid artery injury model is a commonly used method to assess the efficacy of these drugs.
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| TGX-155 | Rabbit carotid artery injury | 1.5 mg/kg and 2.5 mg/kg (i.v., single dose) | Significantly improves cyclic flow reductions (CFRs) in a time-dependent and dose-dependent manner. | [4] |
| AZD6482 | Dog | - | Produced a complete anti-thrombotic effect without an increased bleeding time or blood loss. | [3] |
Experimental Protocol: Rabbit Carotid Artery Thrombosis Model
Objective: To evaluate the in vivo antithrombotic effect of a PI3Kβ inhibitor.
Materials:
-
New Zealand White rabbits.
-
Anesthetic agents.
-
Surgical instruments for exposing the carotid artery.
-
Flow probe to measure carotid artery blood flow.
-
Thrombosis-inducing agent (e.g., ferric chloride).
-
Test compound (TGX-155) for intravenous administration.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rabbit and surgically expose a section of the carotid artery.
-
Flow Probe Placement: Place an electromagnetic flow probe around the artery to monitor blood flow continuously.
-
Induction of Thrombosis: Induce thrombosis by applying a filter paper saturated with ferric chloride to the adventitial surface of the artery for a defined period.
-
Drug Administration: Administer the test compound or vehicle control intravenously at specified doses.
-
Monitoring: Record the carotid artery blood flow to monitor the formation and stability of the thrombus, often observed as cyclic flow reductions (CFRs).
-
Data Analysis: Analyze the frequency and severity of CFRs to determine the antithrombotic efficacy of the compound.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of TGX-155 is the inhibition of the PI3Kβ signaling pathway, which is crucial for platelet activation.
Caption: PI3Kβ signaling cascade in platelet activation.
The experimental workflow for evaluating PI3Kβ inhibitors typically follows a multi-step process from in vitro characterization to in vivo validation.
Caption: Workflow for evaluating PI3Kβ inhibitors.
Conclusion
The available data suggests that TGX-155 is a potent inhibitor of PI3Kβ with demonstrated efficacy in both in vitro and in vivo models of thrombosis. However, a comprehensive assessment of the reproducibility of TGX-155 experimental data is challenging due to the limited number of publicly available, independent studies with detailed methodologies and raw data. To enhance the confidence in its therapeutic potential, further studies that directly compare TGX-155 with other PI3Kβ inhibitors like AZD6482, using standardized and well-documented protocols, are warranted. This would provide a more robust basis for evaluating its clinical translatability and reproducibility. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their own studies.
References
- 1. Role of phosphoinositide 3-kinase beta in platelet aggregation and thromboxane A2 generation mediated by Gi signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Showdown: Comparing PI3K Beta Inhibitors in Preclinical Research
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical area of investigation. Among the Class I PI3K isoforms, the beta (β) isoform has garnered significant attention, particularly in the context of tumors with loss of the tumor suppressor PTEN. This guide provides a head-to-head comparison of prominent PI3K beta inhibitors, presenting key preclinical data to aid researchers, scientists, and drug development professionals in their evaluation of these targeted agents.
Quantitative Performance: A Comparative Analysis
The potency and selectivity of PI3K inhibitors are paramount for their therapeutic efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several PI3K beta inhibitors against all four Class I PI3K isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| GSK2636771 | 5.2[1][2] | >4700 | ~52 | >4700 |
| AZD8186 | 4[3][4][5] | 35[4] | 12[3][4] | 675[4] |
| TGX-221 | 5[6] | 5000 | 100 | 3500 |
| SAR260301 | 23[7] | 1539[8] | 468[8] | 10000[8] |
Delving into the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical pathway and highlights the point of intervention for PI3K beta inhibitors.
Experimental Methodologies: A Closer Look
The quantitative data presented in this guide is derived from established experimental protocols. Below are detailed methodologies for key assays used to characterize and compare PI3K beta inhibitors.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or coupled to a detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer
-
Test compounds (PI3K inhibitors)
-
96- or 384-well assay plates
-
Detection reagents and instrument (e.g., scintillation counter, luminometer)
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In an assay plate, add the kinase, the PIP2 substrate, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated PIP2, or PIP3) or the amount of ATP consumed. For radioactive assays, this involves capturing the radiolabeled PIP3 on a membrane and quantifying with a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of a PI3K inhibitor on the proliferation and viability of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest (e.g., PTEN-deficient lines like PC-3 or BT549)
-
Cell culture medium and supplements
-
Test compounds (PI3K inhibitors)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) or CellTiter-Glo® reagent
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Detection:
-
MTT Assay: Add MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
-
Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration. Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot for Phospho-AKT (p-AKT)
This technique is used to confirm target engagement within the cell by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.
Objective: To assess the inhibition of PI3K signaling by measuring the levels of phosphorylated AKT.
Materials:
-
Cancer cell line
-
Test compounds (PI3K inhibitors)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the PI3K inhibitor for a specified time. Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against p-AKT overnight.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody against total AKT and a loading control to ensure equal protein loading across lanes.
-
Analysis: Densitometry can be used to quantify the band intensities and determine the reduction in p-AKT levels in response to the inhibitor.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the head-to-head comparison of PI3K beta inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Confirming TGX-155's On-Target Effects by Phenocopying with PIK3CB siRNA Knockdown
A Comparative Guide for Researchers
In the realm of targeted cancer therapy, ensuring that a drug's effects are a direct consequence of its intended molecular target is paramount. TGX-155, a selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ), has shown promise in preclinical studies. This guide provides a comparative analysis of the effects of TGX-155 with the genetic knockdown of its target, PIK3CB (the gene encoding p110β), using small interfering RNA (siRNA). By demonstrating that the pharmacological inhibition with TGX-155 phenocopies the genetic ablation of PIK3CB, researchers can gain confidence in the on-target activity of the compound.
This guide presents a summary of experimental data, detailed protocols for key validation experiments, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in designing and interpreting their own target validation studies.
The PI3K/Akt Signaling Pathway: The Target of TGX-155
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers, making it an attractive target for therapeutic intervention. PI3Kβ, encoded by the PIK3CB gene, is one of the Class IA PI3K isoforms that, upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the promotion of cell survival and proliferation.
Experimental Workflow for Target Validation
A typical workflow to confirm the on-target effects of a small molecule inhibitor like TGX-155 involves a parallel comparison with the effects of siRNA-mediated knockdown of the target protein. This approach allows for the direct attribution of the observed cellular phenotypes to the inhibition of the intended target.
Comparative Efficacy: TGX-155 vs. PIK3CB siRNA
The following tables summarize the effects of TGX-155 and PIK3CB siRNA on key cellular processes, drawing from published literature. It is important to note that direct head-to-head comparisons in the same study are limited; thus, data from different studies are presented to provide a comprehensive overview.
Table 1: Comparative Effects on Cell Viability
| Treatment | Cell Line | Assay | Endpoint | Result |
| TGX-D1 (TGX-155 analog) | C4-2 (Prostate Cancer) | MTT | 72 hours | IC50: 11.36 µM[1] |
| PIK3CB siRNA | HCC712 (Breast Cancer) | Cell Growth | 10 days | Significant growth inhibition[2][3] |
| PIK3CB siRNA | MCF-7 (Breast Cancer) | Cell Growth | 10 days | No significant effect on growth[2][3] |
| PIK3CB siRNA | T47D (Breast Cancer) | Cell Growth | 10 days | No significant effect on growth[2][3] |
| PIK3CB siRNA | EVSA-T (Breast Cancer) | Cell Viability | 4 days | Suppressed cell proliferation[4] |
| PIK3CB siRNA | U251 (Glioblastoma) | Cell Proliferation | Not specified | Suppression of cell proliferation[5] |
Table 2: Comparative Effects on Apoptosis
| Treatment | Cell Line | Assay | Endpoint | Result |
| PIK3CB siRNA | HCC712 (Breast Cancer) | TUNEL/Hoechst staining | 7 days | Significant increase in apoptosis[2][3] |
| PIK3CB siRNA | MCF-7 (Breast Cancer) | TUNEL/Hoechst staining | 7 days | No significant effect on apoptosis[2][3] |
| PIK3CB siRNA | T47D (Breast Cancer) | TUNEL/Hoechst staining | 7 days | No significant effect on apoptosis[2][3] |
| PIK3CB siRNA | U251 (Glioblastoma) | Not specified | Not specified | Promotion of cell apoptosis[5] |
Table 3: Comparative Effects on Akt Phosphorylation
| Treatment | Cell Line | Assay | Result |
| TGX-221 (PI3Kβ inhibitor) | Gastric Cancer Cells | Western Blot | Decreased p-Akt (Ser473) levels[6][7] |
| PIK3CB siRNA | EVSA-T (Breast Cancer) | Western Blot | Suppressed p-Akt levels[4] |
Logical Framework for On-Target Validation
The concordance of phenotypic and mechanistic outcomes between a selective inhibitor and the genetic knockdown of its target provides strong evidence for on-target activity. This logical relationship is a cornerstone of modern drug discovery and target validation.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
siRNA Transfection for PIK3CB Knockdown
This protocol is adapted for a 6-well plate format.
-
Cell Seeding: Seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS). Incubate at 37°C in a CO2 incubator until cells are 50-60% confluent (typically 18-24 hours)[8].
-
Prepare siRNA Solutions:
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-transfection reagent complexes[8].
-
Transfection:
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: Add 1 ml of normal growth medium containing 2x FBS and antibiotics. Incubate for an additional 24-72 hours before proceeding with downstream assays.
TGX-155 Treatment
-
Cell Seeding: Seed cells at the desired density in a multi-well plate.
-
Drug Preparation: Prepare a stock solution of TGX-155 in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of TGX-155 or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before analysis.
Cell Viability (MTT) Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with TGX-155 or transfect with siRNA as described above.
-
MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Akt Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473 or Thr308), total Akt, and PI3Kβ overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels, with p-Akt levels often normalized to total Akt levels.
References
- 1. researchgate.net [researchgate.net]
- 2. PIK3CA and PIK3CB inhibition produce synthetic lethality when combined with estrogen deprivation in estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Downregulation of PIK3CB by siRNA suppresses malignant glioma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SP1 Mediated PIK3CB Upregulation Promotes Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Benchmarking TGX-155: A Selective PI3Kβ Inhibitor Against Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TGX-155, a selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3K), against a panel of pan-PI3K inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection of appropriate research tools and to highlight the distinct pharmacological profiles of these compounds. As TGX-155 and its closely related analog, TGX-221, are often used interchangeably in preclinical research, data for TGX-221 is included as a proxy for TGX-155's activity profile.
The PI3K Signaling Pathway: A Critical Cellular Regulator
The PI3K/AKT/mTOR signaling pathway is a pivotal cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Class I PI3Ks, comprising isoforms α, β, γ, and δ, are key nodes in this pathway. While pan-PI3K inhibitors target all four isoforms, isoform-selective inhibitors like TGX-155 offer the potential for more targeted intervention with a potentially reduced off-target effect profile.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for TGX-155
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like TGX-155 are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for TGX-155 is not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of research-grade small molecule inhibitors.
It is critical to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to review all available safety information from the supplier before handling or disposing of this compound. [1][2] Federal, state, and local regulations must be followed for the disposal of all chemical waste.[1][3]
Understanding TGX-155: A Selective PI3Kβ Inhibitor
TGX-155 is a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in the PI3K/Akt signaling pathway.[4] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer, making inhibitors like TGX-155 valuable tools in biomedical research.[7]
Core Disposal Principles for Investigational Compounds
The disposal of any investigational drug or chemical should be approached with a clear understanding of its potential hazards. For compounds where a specific SDS is unavailable, a conservative approach that treats the substance as potentially hazardous is recommended.
Immediate Steps for TGX-155 Disposal:
-
Contact your Environmental Health and Safety (EHS) Office: This is the most critical first step.[1][2] Your EHS office will provide institution-specific procedures for the disposal of research chemicals and can advise on the appropriate waste streams.
-
Waste Segregation: Do not mix TGX-155 waste with other chemical waste streams unless explicitly approved by your EHS office.[1] It should be collected in a designated, properly labeled, and sealed container.
-
Container Selection and Labeling: Use a compatible, leak-proof container for collecting TGX-155 waste.[2] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("TGX-155" and its IUPAC name if available), concentration, and any known hazard information.[2]
-
Secure Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) until it is collected for disposal by trained personnel.[1][2]
-
Final Disposition: The standard and recommended method for the final disposal of non-hazardous and many hazardous pharmaceutical wastes is incineration by a licensed hazardous waste disposal facility.[1][8] This ensures the complete destruction of the compound.
Quantitative Data Summary
Due to the limited public availability of a specific Safety Data Sheet for TGX-155, quantitative data regarding its disposal, such as reportable quantities or specific concentration limits for disposal, could not be compiled. The following table summarizes key chemical properties that are relevant for handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉FN₂O₃ | MedChemExpress |
| Molecular Weight | 354.38 g/mol | MedChemExpress |
| Appearance | Solid powder | MedChemExpress |
| Storage | Store at -20°C for long-term storage. | MedChemExpress |
Experimental Protocols: General Guidelines for Handling Small Molecule Inhibitors
While specific experimental protocols involving TGX-155 are proprietary to individual research labs, the following general guidelines for handling potent small molecule inhibitors should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling TGX-155.
-
Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of dust particles.
-
Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid generating aerosols.
-
Spill Response: In the event of a spill, follow your institution's established spill response procedures. Generally, this involves isolating the area, absorbing the spill with an inert material, and collecting the contaminated material in a sealed container for hazardous waste disposal.
TGX-155 Mechanism of Action: The PI3K/Akt Signaling Pathway
TGX-155 exerts its effects by inhibiting PI3Kβ, a critical enzyme in the PI3K/Akt signaling cascade. This pathway is typically activated by growth factors and other extracellular signals, leading to a series of intracellular events that promote cell survival and proliferation. By blocking PI3Kβ, TGX-155 can interrupt these signals, which is of significant interest in cancer research and other fields.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of TGX-155.
By providing this essential safety and logistical information, we aim to be a preferred source for laboratory safety and chemical handling, building deep trust with researchers, scientists, and drug development professionals by offering value that extends beyond the product itself. Always prioritize safety and consult with your institution's EHS professionals for guidance on the proper disposal of all laboratory chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. Safety and Tolerability of Phosphatidylinositol-3-Kinase (PI3K) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling TGX-155
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling and disposal of TGX-155, a selective PI3Kβ inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. Given that a specific Safety Data Sheet (SDS) for TGX-155 is not publicly available, this guidance is based on best practices for handling potent, biologically active small molecules of unknown toxicity.
Hazard Identification and Personal Protective Equipment (PPE)
Potent kinase inhibitors like TGX-155 should be handled with caution. The primary routes of exposure are inhalation of the powder, and skin or eye contact.[1] The following Personal Protective Equipment (PPE) is mandatory when handling TGX-155 in both solid and solution forms.
Table 1: Personal Protective Equipment (PPE) for Handling TGX-155
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.[2]• Disposable, back-closing gown is preferred.[2]• ANSI Z87.1 certified.[2][3] |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Respiratory Protection | • Change gloves immediately if contaminated.[2][4]• Back-closing with knit cuffs.[2]• Provide a full seal around the eyes.[2]• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.[2] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.[2]• Impermeable to liquids.[2]• Protect against splashes.[2] |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.[2]• Impermeable to liquids.• Protect against splashes. |
Engineering Controls
A certified chemical fume hood is the most critical engineering control to minimize inhalation exposure to TGX-155.
-
Chemical Fume Hood : All procedures involving the handling of solid TGX-155, such as weighing and preparing stock solutions, must be conducted in a chemical fume hood.[3][4] This provides a contained workspace and protects the user from inhaling hazardous dust or aerosols.
-
Designated Area : Establish a designated area for working with potent compounds like TGX-155 to prevent cross-contamination.[5]
Operational Plan and Handling Procedures
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Typically, compounds like TGX-155 are stored at -20°C.
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
Preparation of Stock Solutions:
This experimental protocol outlines the preparation of a stock solution of TGX-155.
Materials:
-
TGX-155 powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, conical-bottom tubes with screw caps
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within a chemical fume hood by lining it with absorbent, disposable bench paper.[2]
-
Equilibration : Allow the vial of TGX-155 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing : In the chemical fume hood, carefully weigh the desired amount of TGX-155 powder using a calibrated analytical balance. Use weigh boats or creased weighing paper to facilitate transfer.[6] Keep containers closed as much as possible to avoid generating dust.[6]
-
Solvent Addition : Slowly add the appropriate volume of solvent (e.g., DMSO) to the vial containing the solid TGX-155 to achieve the desired concentration.
-
Dissolution : Securely cap the vial and vortex until the solid is completely dissolved. If necessary, sonicate the vial in a water bath to aid dissolution.
-
Aliquoting and Storage : Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and storage temperature. Store stock solutions at -20°C or -80°C as recommended to maintain stability.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Workflow:
Caption: Workflow for responding to a TGX-155 spill.
Disposal Plan
All waste materials contaminated with TGX-155 must be disposed of as hazardous chemical waste.[7]
-
Solid Waste : This includes empty vials, contaminated gloves, pipette tips, bench paper, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing TGX-155 should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[7]
-
Disposal Vendor : All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.[7]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
